1-Phenethylamine
描述
Structure
3D Structure
属性
IUPAC Name |
1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862301 | |
| Record name | (1-Aminoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |
| Record name | Benzenemethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
188.5 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
79.4 °C, 175 °F (79 °C) OC | |
| Record name | alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.9535 @ 20 °C/20 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.2 (AIR= 1) | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.5 [mmHg], 0.5 MM HG @ 20 °C | |
| Record name | alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WATER-WHITE LIQ | |
CAS No. |
618-36-0, 98-84-0 | |
| Record name | 1-Phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Aminoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ9DM6B2MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-65 °C, < 25 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 1-Phenethylamine via Reductive Amination of Acetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenethylamine from acetophenone through reductive amination. The document details various synthetic protocols, presents quantitative data in tabular format for comparative analysis, and includes diagrams of the reaction pathways and experimental workflows.
Introduction
This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Reductive amination of acetophenone represents one of the most direct and efficient methods for its preparation.[2] This process involves the reaction of acetophenone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the target amine.[3] This guide explores several prominent methods for achieving this transformation, including catalytic hydrogenation, the Leuckart reaction, and reductions using borohydride reagents.
Reaction Mechanism and Pathways
The fundamental mechanism of reductive amination involves two key steps:
-
Imine Formation: The carbonyl group of acetophenone reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to yield a phenyl-ethanimine.[3][4]
-
Reduction: The imine intermediate is then reduced to this compound. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of hydride reducing agents.[3]
Below is a generalized workflow for the reductive amination of acetophenone.
References
An In-depth Technical Guide to the Leuckart Reaction for 1-Phenethylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Leuckart reaction for the synthesis of 1-phenethylamine, a critical intermediate in the development of various pharmaceuticals. The document details the reaction mechanism, presents quantitative data from optimization studies, and provides a detailed experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflow, adhering to the specified formatting requirements.
Introduction to the Leuckart Reaction
The Leuckart reaction, discovered by Rudolf Leuckart in 1885, is a reductive amination process that converts aldehydes or ketones into their corresponding amines.[1] This reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent and is characterized by its requirement for high temperatures, often between 120°C and 130°C, and in some variations, exceeding 165°C.[1] The reaction has been a cornerstone in organic synthesis, particularly for the preparation of substituted α-phenethylamines, which are precursors to a wide range of biologically active compounds.[2][3]
The Reaction Mechanism in this compound Synthesis
The synthesis of this compound via the Leuckart reaction commences with acetophenone as the carbonyl substrate. The mechanism can proceed through two primary pathways, depending on whether ammonium formate or formamide is the principal reagent.
Mechanism with Ammonium Formate
When ammonium formate is used, it thermally dissociates into ammonia and formic acid.[2] The reaction then proceeds as follows:
-
Iminium Ion Formation: Ammonia undergoes a nucleophilic attack on the carbonyl carbon of acetophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to yield an iminium ion.[1]
-
Reduction by Formate: The iminium ion is subsequently reduced by a hydride transfer from the formate anion, which is generated from formic acid. This reduction step produces this compound and carbon dioxide.[1]
Caption: Leuckart reaction mechanism with ammonium formate.
Mechanism with Formamide
When formamide is the reagent, the mechanism is slightly different:
-
N-formyl Intermediate Formation: Formamide directly attacks the carbonyl carbon of acetophenone. The resulting intermediate eliminates a water molecule to form an N-formyl derivative.[1]
-
Hydrolysis and Reduction: Water present in the reaction medium can hydrolyze formamide to ammonium formate. The formate ion then reduces the N-formyl intermediate via a hydride shift, leading to the formation of N-formyl-1-phenethylamine and carbon dioxide.[1][4]
-
Hydrolysis to the Final Product: The N-formyl-1-phenethylamine is then hydrolyzed, typically with the addition of a strong acid like HCl during the workup, to yield the final product, this compound.[4]
Caption: Leuckart reaction mechanism with formamide.
Quantitative Data on Reaction Optimization
Optimization studies have been conducted to maximize the yield of this compound from acetophenone. The following table summarizes the results from a study by Carlson et al., which investigated the effects of the molar ratio of formamide to acetophenone and the reaction temperature on the yield. The reaction time was kept constant at 6 hours.[4]
| Molar Ratio (Formamide:Acetophenone) | Oil Bath Temperature (°C) | Yield of this compound (%) |
| 3.5 | 180 | 65 |
| 5.5 | 180 | 75 |
| 3.5 | 250 | 78 |
| 5.5 | 250 | 85 |
| 4.5 | 205 | 89 |
Data sourced from Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.[4]
The study concluded that a maximum yield of 89% can be achieved with a molar ratio of 4.5 equivalents of formamide to acetophenone at an oil bath temperature of 205°C for 6 hours.[4]
Detailed Experimental Protocol
The following is an optimized preparative-scale protocol for the synthesis of this compound from acetophenone, adapted from Carlson et al. (1993).[4]
Materials and Equipment
-
Acetophenone (5.00 g, 41.7 mmol)
-
Formamide (5.81 g, 0.188 mol)
-
Water (2.0 mL)
-
6 M Hydrochloric acid (100 mL)
-
5 M Sodium hydroxide
-
Diethyl ether
-
Round-bottomed flask
-
Efficient reflux condenser
-
Magnetic stirrer and heating mantle with an oil bath
-
Separatory funnel
-
Standard glassware for extraction and workup
Reaction Procedure
-
Reaction Setup: In a round-bottomed flask equipped with an efficient reflux condenser and a magnetic stirrer, combine acetophenone (5.00 g), formamide (5.81 g), and water (2.0 mL).
-
Heating: Heat the mixture with stirring in an oil bath maintained at 205°C for 6 hours.
-
Hydrolysis: After 6 hours, cool the reaction mixture to approximately 100°C. Carefully add 100 mL of 6 M hydrochloric acid to the flask and reflux the mixture for 1 hour to hydrolyze the intermediate N-formyl-1-phenethylamine.
-
Workup:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (15 mL) to remove any unreacted acetophenone. Discard the ether layer.
-
Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH of approximately 12 is reached.
-
Extract the alkaline aqueous layer with three portions of diethyl ether (10 mL each).
-
-
Isolation and Purification:
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.
-
Caption: Experimental workflow for this compound synthesis.
Conclusion
The Leuckart reaction remains a viable and effective method for the synthesis of this compound from acetophenone. Understanding the underlying mechanism and optimizing reaction conditions are crucial for achieving high yields. This guide provides the necessary technical details, quantitative data, and experimental protocols to aid researchers and professionals in the successful application of this important synthetic transformation. The provided diagrams offer a clear visual representation of the chemical and procedural steps involved, facilitating a deeper understanding of the process.
References
Physicochemical properties of (R)-(+)-1-phenethylamine
An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Phenethylamine
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-1-phenethylamine, a chiral amine widely utilized in synthetic chemistry, particularly for the resolution of racemic mixtures. The following sections detail its physical and chemical characteristics, provide standardized experimental protocols for their determination, and illustrate its primary application in chiral resolution.
Physicochemical Data
(R)-(+)-1-phenethylamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is a chiral molecule, and its properties are distinct from its (S)-(-) enantiomer and the racemic mixture.
General and Physical Properties
The fundamental physical constants for (R)-(+)-1-phenethylamine are summarized in the table below. These values are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Conditions / Notes |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | |
| CAS Number | 3886-69-9 | |
| Appearance | Clear, colorless to pale yellow liquid | [2][3] |
| Melting Point | -10 °C | [1][4][5][6] |
| Boiling Point | 185 - 189 °C | At 1013 hPa / 760 mmHg.[1][4][6][7][8][9] |
| 85 °C | At 21 mmHg.[10][11] | |
| Density | 0.952 g/cm³ | At 20 °C.[4][6][7][8] |
| 0.95 g/cm³ | At 20 °C.[9][10][12] | |
| Vapor Pressure | 0.5 mmHg | At 20 °C.[5][6][7][8] |
| Flash Point | 70 - 71 °C | Closed cup.[1][4][10][11][12] |
| pKa | 9.04 ± 0.10 | Predicted.[6][8] |
| pH | > 7 | For a 40 g/L aqueous solution at 20 °C.[6][8][12] |
Optical and Spectroscopic Properties
The optical rotation is a defining characteristic of this enantiomer. The refractive index is a useful parameter for routine purity checks.
| Property | Value | Conditions / Notes |
| Specific Optical Rotation | +39° to +41° | Neat (pure liquid), at 20 °C, 589 nm (Na D-line).[3][10][13] |
| +29° | c=10 in ethanol.[14] | |
| Refractive Index (n_D²⁰) | 1.525 - 1.527 | At 20 °C, 589 nm.[3][5][6][7][8] |
| 1.53 | [10][11] |
Solubility Profile
The solubility of (R)-(+)-1-phenethylamine is dictated by its structure, which contains both a polar amine group capable of hydrogen bonding and a nonpolar phenyl group.
| Solvent | Solubility | Notes |
| Water | 40 g/L | At 20 °C. The amine group forms hydrogen bonds with water.[1][2][6][7][8][9][12][14][15][16] |
| Organic Solvents | Soluble / Miscible | Highly soluble in most organic solvents, including alcohols and ethers.[16][17] |
| Aqueous Acid (e.g., HCl) | Soluble | Forms a water-soluble ammonium salt.[4] |
Standard Experimental Protocols
The following sections describe generalized methodologies for determining the key physicochemical properties of (R)-(+)-1-phenethylamine.
Determination of Specific Rotation
Objective: To measure the angle through which (R)-(+)-1-phenethylamine rotates plane-polarized light.
Methodology (Polarimetry):
-
Instrument Calibration: Power on the polarimeter and allow the sodium lamp (589 nm) to warm up. Calibrate the instrument to a zero reading using a blank sample tube filled with the specified solvent (if measuring a solution) or an empty tube (for a neat liquid).[5]
-
Sample Preparation: For a neat measurement, carefully fill the polarimeter sample tube (typically 1.00 or 2.00 dm in length) with (R)-(+)-1-phenethylamine, ensuring no air bubbles are trapped in the light path.[10]
-
Measurement: Place the filled sample tube into the polarimeter. Rotate the analyzer until the light intensity in both halves of the viewing field is equal. Record the observed angle of rotation (α_obs). Perform multiple readings (e.g., three clockwise and three counter-clockwise) and average the results to minimize error.[5]
-
Calculation: The specific rotation [α] is calculated using the formula for a pure liquid: [α] = α_obs / (l × d) where:
-
α_obs is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
d is the density of the liquid in g/mL.
-
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology (Thiele Tube Method):
-
Apparatus Setup: Attach a small test tube containing 1-2 mL of (R)-(+)-1-phenethylamine to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.
-
Capillary Tube: Take a capillary tube sealed at one end. Place it into the test tube with the open end submerged in the liquid.[2][11]
-
Heating: Place the assembly in a Thiele tube containing heating oil (e.g., mineral oil), ensuring the sample is immersed. Gently heat the side arm of the Thiele tube with a Bunsen burner.[2][18]
-
Observation: As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles. The boiling point is approached when a rapid and continuous stream of bubbles emerges.[2][11]
-
Reading: Remove the heat source. The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[2] Record the atmospheric pressure.
Determination of pKa
Objective: To determine the acid dissociation constant for the conjugate acid of the amine.
Methodology (Potentiometric Titration):
-
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14][19] Place a known volume (e.g., 20 mL) of a dilute, standardized solution of (R)-(+)-1-phenethylamine in a beaker with a magnetic stir bar.
-
Titration: Immerse the pH electrode in the solution. Begin titrating with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).[14][19]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the region of most rapid pH change).
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the equivalence point has been added).[20] This point corresponds to the inflection point on the curve.
Application in Chiral Resolution
A primary application of (R)-(+)-1-phenethylamine is its use as a chiral resolving agent for racemic acids.[21] The amine reacts with a racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated, typically by fractional crystallization.
The workflow below illustrates the resolution of a generic racemic carboxylic acid, such as ibuprofen, using (R)-(+)-1-phenethylamine.[9][17][22]
Caption: Workflow for the chiral resolution of a racemic acid.
This process leverages the differential solubility of the diastereomeric salts to achieve separation. Subsequent acidification breaks the salt linkage, liberating the resolved, enantiomerically pure acid.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. iajps.com [iajps.com]
- 4. chemhaven.org [chemhaven.org]
- 5. digicollections.net [digicollections.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. murov.info [murov.info]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 21. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. | Semantic Scholar [semanticscholar.org]
Spectroscopic Data of (S)-(-)-1-Phenethylamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-1-phenethylamine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-(-)-1-phenethylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Aromatic (C₆H₅) |
| 4.15 | q | 1H | Methine (CH) |
| 1.55 | s | 2H | Amine (NH₂) |
| 1.35 | d | 3H | Methyl (CH₃) |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 145.8 | Aromatic (C-ipso) |
| 128.5 | Aromatic (CH) |
| 127.0 | Aromatic (CH) |
| 126.2 | Aromatic (CH) |
| 51.2 | Methine (CH) |
| 25.6 | Methyl (CH₃) |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360, 3280 | Strong, Broad | N-H Stretch (Amine) |
| 3080, 3060, 3020 | Medium | C-H Stretch (Aromatic) |
| 2960, 2920, 2850 | Medium | C-H Stretch (Aliphatic) |
| 1600, 1490, 1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| 1370 | Medium | C-H Bend (CH₃) |
| 760, 700 | Strong | C-H Bend (Aromatic, Monosubstituted) |
Sample preparation: Neat liquid film between NaCl plates.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 121 | 30 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M-CH₃]⁺ |
| 79 | 25 | [C₆H₅]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of (S)-(-)-1-phenethylamine was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]
-
The solution was transferred to a 5 mm NMR tube.[1]
-
The NMR tube was capped and carefully inverted several times to ensure a homogenous solution.
Data Acquisition:
-
The NMR spectra were acquired on a 400 MHz spectrometer.
-
The magnetic field was locked using the deuterium signal from the CDCl₃ solvent.[1]
-
Shimming was performed to optimize the magnetic field homogeneity.[1]
-
For ¹H NMR, the spectral width was set to encompass all proton signals, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment was performed with a sufficient number of scans to obtain a high-quality spectrum.[2]
Infrared (IR) Spectroscopy
Sample Preparation:
-
A drop of neat (undiluted) (S)-(-)-1-phenethylamine was placed on the surface of a polished sodium chloride (NaCl) salt plate.[3][4]
-
A second NaCl plate was carefully placed on top to create a thin liquid film between the plates.[3]
Data Acquisition:
-
A background spectrum of the empty spectrometer was collected to account for atmospheric CO₂ and H₂O.[5][6]
-
The prepared salt plates were mounted in the sample holder of the FT-IR spectrometer.
-
The sample spectrum was acquired by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum was recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of (S)-(-)-1-phenethylamine in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
-
The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.[7]
Data Acquisition:
-
The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and major fragment ions.
-
The resulting mass spectrum was recorded, showing the relative abundance of each ion.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(-)-1-phenethylamine.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Resolution of Racemic 1-Phenylethylamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of racemic 1-phenylethylamine and its subsequent resolution into chirally pure enantiomers. This information is critical for researchers in drug development and asymmetric synthesis, where enantiomerically pure compounds are often required. This guide details common synthetic methodologies, robust resolution protocols, and presents quantitative data in structured tables for easy comparison. Furthermore, experimental workflows and chemical transformations are visualized using diagrams to enhance understanding.
Synthesis of Racemic 1-Phenylethylamine
The most prevalent and economically viable methods for the industrial and laboratory-scale synthesis of racemic 1-phenylethylamine begin with acetophenone. The primary transformation is a reductive amination.
Reductive Amination of Acetophenone
Reductive amination involves the reaction of a ketone (acetophenone) with an amine source, typically ammonia, in the presence of a reducing agent. This versatile method can be adapted using various catalysts and reaction conditions.[1][2]
One of the most traditional and effective methods is the Leuckart reaction , which utilizes formamide or ammonium formate as both the amine source and the reducing agent.[3] This reaction is typically carried out at high temperatures. An optimized procedure for the Leuckart reaction using formamide and acetophenone has been reported to achieve yields of up to 80% of distilled, analytically pure product.[4] The reaction is believed to proceed through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine.
Alternatively, catalytic hydrogenation is a widely employed method. A common procedure involves the use of Raney nickel as a catalyst in the presence of ammonia.[3]
Chemo-enzymatic Synthesis
More recent advancements have led to the development of chemo-enzymatic methods that can produce enantiomerically enriched 1-phenylethylamine directly. One such method involves a one-pot transformation of styrene to (R)-1-phenylethylamine. This process combines a palladium/copper-catalyzed Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination. This method has been shown to achieve quantitative conversion and an excellent enantiomeric excess (ee) of 99%.[1][5]
Data Summary for Synthesis Methods
The following table summarizes quantitative data for various methods of synthesizing 1-phenylethylamine.
| Synthesis Method | Starting Material | Amine Source | Reducing Agent / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity / ee (%) | Reference(s) |
| Leuckart Reaction | Acetophenone | Formamide | Formamide | 205 | 6 | 80 | Racemic | [4] |
| Leuckart Reaction | Acetophenone | Ammonium Formate | Ammonium Formate | 120-130 | 4 | 10 | Racemic | [2][6] |
| Catalytic Hydrogenation | Acetophenone | Ammonia | Raney Nickel / H₂ | 150 | 4-6 | 53-63 | Racemic | [3] |
| Chemo-enzymatic | Styrene | Ammonia | Amine Dehydrogenase / GDH | - | 38 | 79 (conversion) | 99 (R) | [1][5] |
Resolution of Racemic 1-Phenylethylamine
The separation of the racemic mixture into its constituent enantiomers is a critical step for most pharmaceutical and fine chemical applications. The most common method for this resolution is through the formation of diastereomeric salts.
Diastereomeric Salt Resolution with Tartaric Acid
The classical and most widely used method for resolving racemic 1-phenylethylamine is through the formation of diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid.[7] This method relies on the differential solubility of the two diastereomeric salts, (R)-1-phenylethylammonium-(+)-tartrate and (S)-1-phenylethylammonium-(+)-tartrate, in a suitable solvent, commonly methanol.[7][8]
Enzymatic Resolution
Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiomerically pure 1-phenylethylamine. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. For example, Candida antarctica lipase B (Novozym 435) has been successfully used for the kinetic resolution of racemic 1-phenylethylamine by acylation with isopropyl methoxyacetate, yielding the (S)-amine and the (R)-amide with good yields and enantiomeric excesses of ≥95%.[1] Lipases from Aspergillus niger have also demonstrated high efficiency, achieving an enantiomeric excess of the product (ee_p) above 99% in the acylation of racemic 1-phenylethylamine.[11]
Data Summary for Resolution Methods
The following table summarizes quantitative data for various methods of resolving racemic 1-phenylethylamine.
| Resolution Method | Resolving Agent / Enzyme | Solvent | Product | Yield (%) | Optical Purity (ee / [α]) | Reference(s) |
| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | Methanol | (S)-(-)-1-phenylethylamine | 55.0 | 69% (op) / -27.8° | [9] |
| Diastereomeric Salt Formation | (+)-Tartaric Acid | Methanol | (-)-amine-(+)-hydrogen tartrate | 65.2 | 84.0% (op) / -33.94° | [12] |
| Enzymatic Kinetic Resolution | Novozym 435 | Solvent-free | (S)-amine / (R)-amide | Good | ≥95% (ee) | [1] |
| Enzymatic Kinetic Resolution | Aspergillus niger lipase | n-Heptane | Acylated amine | - | >99% (ee_p) | [11] |
Experimental Protocols
Synthesis of Racemic 1-Phenylethylamine via Leuckart Reaction (Optimized)[4]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (1.0 eq) and formamide (4.5 eq).
-
Heating: Heat the reaction mixture in an oil bath at 205 °C for 6 hours.
-
Hydrolysis: After cooling, add hydrochloric acid to the reaction mixture and reflux to hydrolyze the intermediate N-formyl-1-phenylethylamine.
-
Workup: Make the aqueous solution basic with sodium hydroxide and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield racemic 1-phenylethylamine.
Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid[7]
-
Salt Formation: In an Erlenmeyer flask, dissolve L-(+)-tartaric acid in hot methanol. To this solution, slowly add an equimolar amount of racemic 1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(+)-tartrate.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add a strong base (e.g., 50% aqueous NaOH) until the solution is strongly basic.
-
Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with an organic solvent such as diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
Recovery of the (R)-enantiomer: The (R)-(+)-1-phenylethylamine can be recovered from the filtrate from step 3 by a similar basification and extraction procedure.
Visualizations
Synthesis and Resolution Workflow
Caption: General workflow for the synthesis and resolution of 1-phenylethylamine.
Reductive Amination Pathway
Caption: Pathway for the reductive amination of acetophenone to 1-phenylethylamine.
Diastereomeric Salt Resolution Logic
Caption: Logical flow diagram for the resolution of enantiomers via diastereomeric salt formation.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. erowid.org [erowid.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Solved hello i have to "discuss my data and results" and | Chegg.com [chegg.com]
- 10. reddit.com [reddit.com]
- 11. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]
- 12. ukessays.com [ukessays.com]
Chiral Resolution of Racemic Acids Using 1-Phenylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles and practical applications of using 1-phenylethylamine as a chiral resolving agent for racemic carboxylic acids. This classical method remains a robust and widely employed technique in academic research and the pharmaceutical industry for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Core Principles of Chiral Resolution via Diastereomeric Salt Formation
The resolution of a racemic mixture of a chiral acid with a single enantiomer of 1-phenylethylamine is predicated on the formation of diastereomeric salts. Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation challenging. However, upon reaction with a chiral, enantiomerically pure resolving agent like (R)- or (S)-1-phenylethylamine, a pair of diastereomers is formed. These diastereomers are not mirror images and, consequently, exhibit different physical properties, most notably, different solubilities in a given solvent.
The fundamental principle of this resolution technique can be summarized in the following steps:
-
Diastereomeric Salt Formation: A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with a single enantiomer of 1-phenylethylamine, for instance, (R)-(+)-1-phenylethylamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine].
-
Fractional Crystallization: Due to their differing solubilities, one of the diastereomeric salts will be less soluble in a specific solvent and will preferentially crystallize out of the solution upon cooling or concentration.
-
Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (which contains the more soluble diastereomeric salt) by filtration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) or base (e.g., NaOH) to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent. The resolving agent can often be recovered and reused.
The success of this technique hinges on the difference in solubility between the two diastereomeric salts, which is governed by the intricate network of intermolecular interactions within the crystal lattice. These interactions include:
-
Hydrogen Bonding: The primary interaction involves the formation of hydrogen bonds between the carboxylate group of the acid and the ammonium group of the amine.
-
π-π Stacking: Aromatic rings in both the acid and 1-phenylethylamine can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.[1][2]
-
Van der Waals Forces: These weaker interactions also play a role in the overall packing and stability of the crystal structure.
The combination and geometry of these interactions differ between the two diastereomers, leading to variations in their crystal packing and, consequently, their solubility.[3][4]
Factors Influencing Resolution Efficiency
Several factors can significantly impact the efficiency of chiral resolution by diastereomeric salt formation:
-
Choice of Resolving Agent: While 1-phenylethylamine is a versatile resolving agent, its derivatives, such as N-benzyl-1-phenylethylamine, can sometimes offer improved resolution due to enhanced π-π stacking and other intermolecular interactions.[5]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. A systematic screening of various solvents is often necessary to identify the optimal medium for crystallization.
-
Temperature: Temperature plays a crucial role in both the dissolution of the salts and the crystallization process. A controlled cooling profile can promote the growth of larger, purer crystals.
-
Stoichiometry of the Resolving Agent: The molar ratio of the racemic acid to the resolving agent can influence the yield and purity of the obtained diastereomeric salt. A 1:1 molar ratio is often a good starting point, but optimization may be required.
-
Purity of Starting Materials: Impurities in either the racemic mixture or the resolving agent can hinder crystallization or co-precipitate with the desired diastereomeric salt, thereby reducing the enantiomeric excess of the final product.
Experimental Protocols
Below are detailed methodologies for the chiral resolution of representative racemic carboxylic acids using 1-phenylethylamine.
Resolution of Racemic Ibuprofen
This protocol outlines the resolution of (±)-ibuprofen using (S)-(-)-1-phenylethylamine.[6][7][8]
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
2-Propanol
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolution of Ibuprofen: In a suitable flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution with heating (75-85 °C) and stirring.
-
Addition of Resolving Agent: In a separate container, measure approximately 1.95 mL of (S)-(-)-1-phenylethylamine and add it dropwise to the hot ibuprofen solution. A precipitate should form within a few minutes.
-
Crystallization: Continue stirring the mixture at 75-85 °C for 40 minutes. Afterwards, allow the flask to cool to room temperature to facilitate further crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of ice-cold water.
-
Recrystallization (Optional but Recommended): To improve the purity of the diastereomeric salt, recrystallize the solid from a minimal amount of hot 2-propanol. Allow the solution to cool slowly and then in an ice bath to maximize crystal formation. Collect the recrystallized salt by vacuum filtration.
-
Liberation of (S)-(+)-Ibuprofen: Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir the mixture for several minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.
-
Washing and Drying: Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Remove the MTBE by rotary evaporation to yield (S)-(+)-ibuprofen as a thick oil, which should solidify upon cooling.
Resolution of Racemic Mandelic Acid
This protocol describes the resolution of (±)-mandelic acid using (R)-(+)-1-phenylethylamine.
Materials:
-
(±)-Mandelic acid
-
(R)-(+)-1-phenylethylamine (α-methylbenzylamine)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic mandelic acid (1.0 equivalent) in a suitable amount of methanol with gentle heating. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in methanol.
-
Crystallization: Slowly add the amine solution to the mandelic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble (S)-mandelic acid · (R)-amine salt is expected to precipitate.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of (S)-(-)-Mandelic Acid: Suspend the collected crystals in water and acidify the suspension with 1 M HCl to a pH of 1-2.
-
Extraction: Extract the liberated (S)-mandelic acid into ethyl acetate.
-
Washing and Drying: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
-
Isolation of Product: Evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from chiral resolution experiments using 1-phenylethylamine. Note that yields and enantiomeric excess can vary based on the specific experimental conditions.
| Racemic Acid | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α] | Reference(s) |
| Ibuprofen | (S)-(-)-1-phenylethylamine | (S)-(+)-Ibuprofen | ~30-40% | >90% | +52° (c=1, ethanol) | [8] |
| Naproxen | (S)-(-)-1-phenylethylamine | (S)-(+)-Naproxen | High | >99% | Not specified | [9] |
| 2-Methoxy-2-(1-naphthyl)propionic acid | (R)-(+)-1-phenylethylamine | (R)-Acid | 29% (after recrystallization) | >99% | Not specified | [5] |
| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-(+)-1-phenylethylamine | (R)-Acid | Not specified | Not specified | Not specified | [5] |
Visualizing the Process and Principles
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the core principles of chiral resolution.
Caption: Experimental workflow for chiral resolution.
Caption: Principle of diastereomeric salt formation.
This guide provides a comprehensive overview of the principles and practices of chiral resolution using 1-phenylethylamine. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for the efficient and successful synthesis of enantiomerically pure compounds. Careful optimization of the experimental parameters is key to achieving high yields and excellent enantiomeric purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. stereoelectronics.org [stereoelectronics.org]
The Advent of a Workhorse: A Technical Guide to the Discovery and History of 1-Phenylethylamine as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 1-phenylethylamine in the field of stereochemistry, specifically its discovery and enduring application as a chiral resolving agent. We will delve into the historical context of its introduction, provide detailed experimental protocols from seminal works, present quantitative data from early resolutions, and illustrate the underlying principles and workflows.
Introduction: The Challenge of Enantiomers
The separation of enantiomers, or chiral resolution, is a critical process in the development of pharmaceuticals, agrochemicals, and fine chemicals. Enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different biological activities. The differential interaction of enantiomers with chiral biological systems necessitates the production of enantiomerically pure compounds for therapeutic applications to ensure efficacy and avoid potential adverse effects.
The foundational method for chiral resolution, the formation of diastereomeric salts, was pioneered by Louis Pasteur in 1853 when he successfully resolved racemic tartaric acid using the chiral base (+)-cinchotoxine.[1] This principle, the conversion of a mixture of enantiomers into a mixture of diastereomers with different physical properties (e.g., solubility), remains a cornerstone of chiral separation techniques.
The Emergence of 1-Phenylethylamine: A Landmark in Chiral Resolution
While early resolutions relied on naturally occurring chiral resolving agents like alkaloids (e.g., brucine, strychnine) and tartaric acid, the landscape of chiral resolution was significantly advanced by the introduction of synthetic resolving agents. In 1937, A. W. Ingersoll reported the use of 1-phenylethylamine (also referred to as α-phenylethylamine or α-methylbenzylamine) for the resolution of racemic acids, a discovery that would establish it as one of the most versatile and widely used resolving agents.[2]
The utility of 1-phenylethylamine lies in its ready availability in both enantiomeric forms, its chemical stability, and its ability to form crystalline diastereomeric salts with a wide range of racemic carboxylic acids. This allows for the selective crystallization of one diastereomer, which can then be separated and the desired enantiomer of the acid regenerated. Conversely, chiral acids like tartaric acid can be used to resolve racemic 1-phenylethylamine itself.
Core Principle: Diastereomeric Salt Formation
The resolution of a racemic acid with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, proceeds via an acid-base reaction to form a mixture of two diastereomeric salts.
For a racemic mixture of a carboxylic acid, (R)-acid and (S)-acid, the reaction with (R)-1-phenylethylamine yields:
-
(R)-acid + (R)-amine → [(R)-acid·(R)-amine] salt
-
(S)-acid + (R)-amine → [(S)-acid·(R)-amine] salt
These resulting salts, (R,R) and (S,R), are diastereomers. Unlike the original enantiomers, diastereomers have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the chiral amine.
A similar principle applies to the resolution of racemic 1-phenylethylamine using a chiral acid like (+)-tartaric acid.
Seminal Experimental Protocols: The Work of A. W. Ingersoll
The following protocols are adapted from the original work of A. W. Ingersoll, detailing the resolution of racemic 1-phenylethylamine. These procedures, published in Organic Syntheses, provide a practical foundation for understanding the application of this resolving agent.
Resolution of dl-α-Phenylethylamine with l-Malic Acid to Obtain d-α-Phenylethylamine
This procedure details the separation of the dextrorotatory enantiomer of 1-phenylethylamine.
Experimental Protocol:
-
Salt Formation: A solution of 100 g (0.75 mole) of l-malic acid in 500 cc of distilled water is mixed with 120 g (1 mole) of dl-α-phenylethylamine. The resulting solution is heated briefly on a steam bath, filtered, and allowed to cool slowly.
-
Fractional Crystallization: The crude d-α-phenylethylamine-l-malate crystallizes and is collected by suction filtration. The filtrate is concentrated to obtain subsequent crops of crystals.
-
Recrystallization: The collected crops of crystals are systematically recrystallized from water to achieve purity.
-
Liberation of the Free Amine: The pure malate salt is decomposed by warming with slightly more than two equivalents of approximately 2 N sodium hydroxide.
-
Extraction and Distillation: The liberated amine is extracted with benzene, the solution is dried with powdered sodium hydroxide, and the pure amine is obtained by distillation.
Resolution of Recovered Amine with d-Tartaric Acid to Obtain l-α-Phenylethylamine
The amine recovered from the mother liquors of the malic acid resolution, enriched in the levorotatory enantiomer, is further resolved using d-tartaric acid.
Experimental Protocol:
-
Salt Formation: The recovered amine is converted to the acid tartrate in an aqueous solution using 1.25 g of d-tartaric acid for each gram of amine in 4.0 cc of water. The solution is boiled, filtered, and allowed to cool slowly.
-
Fractional Crystallization: A dense mass of coarse crystals of crude l-α-phenylethylamine-d-tartrate is deposited and collected. The mother liquor is concentrated to yield further crops.
-
Recrystallization: The crude salt is recrystallized from approximately twice its weight of water.
-
Liberation of the Free Amine: The pure tartrate salt is decomposed with an excess of 20% sodium hydroxide solution.
-
Extraction and Distillation: The amine is extracted with benzene, dried, and distilled to yield the pure l-amine.
Quantitative Data from Early Resolutions
The following table summarizes the quantitative data reported by A. W. Ingersoll for the resolution of dl-α-phenylethylamine.
| Resolving Agent | Enantiomer Isolated | Yield of Pure Salt | Boiling Point of Pure Amine | Specific Rotation [α]D (neat) |
| l-Malic Acid | d-α-Phenylethylamine | 63–70% | 184–185°C | +39.2° to +39.7° |
| d-Tartaric Acid | l-α-Phenylethylamine | 60–70% | 184–186°C | -39.1° to -39.5° |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of chiral resolution using 1-phenylethylamine.
Caption: Workflow for the resolution of a racemic acid.
Caption: Workflow for the resolution of racemic 1-phenylethylamine.
Conclusion: An Enduring Legacy
The introduction of 1-phenylethylamine as a resolving agent by A. W. Ingersoll marked a significant milestone in the practical separation of enantiomers. Its versatility, efficacy, and accessibility have cemented its place as a fundamental tool in the chemist's arsenal for accessing enantiomerically pure compounds. The principles and protocols established in these early works continue to inform and inspire modern approaches to chiral resolution, underscoring the enduring legacy of this remarkable molecule in the fields of chemistry and drug development.
References
1-phenylethylamine structural analogs and their basic properties
An In-depth Technical Guide to the Structural Analogs of 1-Phenylethylamine and Their Basic Properties
Abstract
This technical guide provides a comprehensive overview of 1-phenylethylamine and its structural analogs, with a primary focus on their basic properties. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the fundamental principles of amine basicity, the influence of aromatic ring substituents on pKa values, detailed experimental protocols for pKa determination, and the biological significance of these compounds, particularly their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). All quantitative data is presented in a structured format, and key processes are visualized using logical diagrams.
Introduction to 1-Phenylethylamine
1-Phenylethylamine, also known as α-methylbenzylamine, is a primary amine featuring a phenyl group attached to an ethylamine backbone at the alpha position[1]. Its chemical formula is C₆H₅CH(NH₂)CH₃[1]. This structure is a fundamental scaffold in a vast array of neuroactive compounds, synthetic intermediates, and chiral resolving agents. The basicity of the amino group is a critical parameter, profoundly influencing the compound's solubility, receptor interaction, and overall pharmacokinetic profile. Understanding how structural modifications affect this basicity is paramount for rational drug design and development.
The Basicity of Amines: A Core Principle
The basicity of an amine is quantified by the acid dissociation constant (pKa) of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, meaning the amine has a greater affinity for a proton. For aromatic amines like 1-phenylethylamine, the availability of the nitrogen lone pair for protonation is the primary determinant of basicity[2][3][4]. This availability is modulated by electronic and steric factors within the molecule. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen lone pair can be delocalized into the aromatic ring system, reducing its availability[3].
Structure-Basicity Relationships in 1-Phenylethylamine Analogs
The basicity of 1-phenylethylamine analogs can be finely tuned by introducing substituents to the phenyl ring. These substituents alter the electron density on the nitrogen atom through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups increase the electron density of the aromatic ring. This effect is propagated to the amino group, increasing the availability of the nitrogen lone pair and thus strengthening the base (higher pKa).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogens (-Cl) pull electron density away from the aromatic ring. This withdrawal of electron density reduces the availability of the nitrogen lone pair, making the amine a weaker base (lower pKa)[2][3].
References
Navigating the Conformational Landscape of 1-Phenylethylamine: A Theoretical and Experimental Guide
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This in-depth technical guide delves into the conformational analysis of 1-phenylethylamine, a chiral primary amine of significant interest in medicinal chemistry and as a resolving agent. We will explore the theoretical calculations used to predict its stable conformers and the experimental techniques employed to validate these predictions.
1-Phenylethylamine, with its chiral center at the benzylic carbon, can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. These conformational preferences are dictated by a delicate balance of steric and electronic effects, which in turn influence the molecule's physical, chemical, and biological properties. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate this conformational landscape, providing insights into the relative energies and populations of different conformers. Experimental techniques such as Raman Optical Activity (ROA) and Nuclear Magnetic Resonance (NMR) spectroscopy play a crucial role in validating and refining these theoretical models.
Theoretical Approach: Unveiling Conformers with Density Functional Theory
The cornerstone of the theoretical conformational analysis of 1-phenylethylamine lies in the application of quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The process typically involves a systematic search of the potential energy surface (PES) by rotating the key dihedral angles of the molecule.
The primary degrees of freedom in 1-phenylethylamine are the rotation of the phenyl group, the methyl group, and the amino group. By systematically varying these torsion angles and performing geometry optimizations at each step, a comprehensive map of the conformational space can be generated. The resulting energy minima on this surface correspond to the stable conformers of the molecule.
Computational Protocol
A typical computational workflow for the conformational analysis of 1-phenylethylamine using DFT is as follows:
-
Initial Structure Generation: An initial 3D structure of 1-phenylethylamine is built using molecular modeling software.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles. For 1-phenylethylamine, these are typically the C-C-N-H and C-C-C-C dihedral angles. At each incremental step of rotation, the energy of the molecule is calculated after allowing the remaining geometric parameters to relax.
-
Identification of Minima: The low-energy regions identified from the PES scan are then subjected to full geometry optimization to locate the exact energy minima, which represent the stable conformers.
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy and Population Analysis: The relative energies of the conformers are calculated, including ZPVE corrections. The Boltzmann population of each conformer at a given temperature is then determined using the following equation:
$% N_i / N_{total} = (g_i * exp(-E_i / kT)) / (\sum_j g_j * exp(-E_j / kT)) $%
where Ni is the population of conformer i, Ntotal is the total population, gi is the degeneracy of conformer i, Ei is the relative energy of conformer i, k is the Boltzmann constant, and T is the temperature.
The following diagram illustrates the computational workflow for determining the stable conformers of 1-phenylethylamine.
Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for 1-phenylethylamine in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document outlines the chemical and physical properties, potential hazards, appropriate handling and storage procedures, and emergency response protocols associated with this compound.
Chemical and Physical Properties
Understanding the fundamental properties of 1-phenylethylamine is the first step in its safe management. This colorless to light yellow liquid possesses a mild ammoniacal odor.[1] A summary of its key physical and chemical data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H11N | [2] |
| Molecular Weight | 121.18 g/mol | [1][2] |
| Boiling Point | 184-189 °C | [2][3] |
| Melting Point | -10 °C | [2][3] |
| Flash Point | 70-79.4 °C | [1][2][4] |
| Density | 0.948-0.952 g/mL at 20°C | [2][3] |
| Vapor Density | 4.2 (Air = 1) | [1][5] |
| Vapor Pressure | 0.5 mmHg at 20°C | [1][6] |
| Solubility | Soluble in most organic solvents and hydrocarbons.[1] Slightly soluble in water.[7] | [1][7] |
| Refractive Index | 1.525-1.527 | [2] |
Hazard Identification and GHS Classification
1-Phenylethylamine is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel are aware of these hazards before handling the substance.
-
H302 + H312: Harmful if swallowed or in contact with skin.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table summarizes the recommended first aid protocols.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[2][4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Obtain medical aid immediately.[2] Wash contaminated clothing before reuse.[2] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[2][4] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] Obtain medical aid immediately.[2][4] |
| Ingestion | Do NOT induce vomiting without medical advice.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][4] Obtain medical aid immediately.[2][4] |
Firefighting and Accidental Release Measures
Firefighting Measures
1-Phenylethylamine is a combustible liquid.[2][4] In case of fire, use the following measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[2] Containers may explode when heated.[4][8]
-
Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[2][8] Ensure adequate ventilation and remove all sources of ignition.[2][8][11]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[11]
-
Containment and Cleanup: For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[10] Place the absorbed material into a suitable, labeled container for waste disposal.[10] For major spills, dike the area to contain the spill.[10]
The following diagram illustrates a general workflow for handling a chemical spill:
Handling and Storage
Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's stability.
Handling
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[4][8]
-
Wear appropriate personal protective equipment (PPE).[2][4][8]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Take precautionary measures against static discharge.[4]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][4]
-
Long-term storage at 2-8°C is recommended.[2]
-
This substance is sensitive to air and carbon dioxide and is hygroscopic.[5] Store under an inert atmosphere.[5]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential for minimizing exposure to 1-phenylethylamine.
Exposure Limits
Occupational exposure limits for 1-phenylethylamine have not been established by OSHA, NIOSH, or ACGIH.[2] Therefore, exposure should be kept as low as reasonably achievable.
Engineering Controls
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2][9]
-
Use adequate general and local exhaust ventilation to keep airborne concentrations low.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[2] A face shield may be appropriate in some workplaces.[2]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][8] The choice of glove material should be based on chemical resistance and breakthrough time.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH- or CEN-certified respirator should be worn.[2][8] The type of respirator will depend on the potential for exposure.
The hierarchy of hazard controls provides a systematic approach to minimizing risk:
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Conditions to Avoid: Heat, flames, sparks, and dust generation.[2][9]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[2][4][8]
-
Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[2][4][8]
Toxicological Information
1-Phenylethylamine is harmful if swallowed or in contact with skin.[2][8] It causes severe skin burns and eye damage.[2][8][10] Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[2] Eye contact can result in redness, pain, or severe damage.[2] Inhalation may cause irritation of the lungs and respiratory system.[2][10]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[11]
By adhering to the comprehensive safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with 1-phenylethylamine and maintain a safe laboratory environment.
References
- 1. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 4. (R)-(+)-1-Phenylethylamine(3886-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of many chiral molecules is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects.[1][2] One of the most common and effective methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.[3][4] 1-Phenylethylamine is a widely used resolving agent due to its availability in both enantiomerically pure forms, its low cost, and its ability to form crystalline diastereomeric salts with a variety of carboxylic acids.[5][6]
This document provides detailed application notes and protocols for the chiral resolution of racemic carboxylic acids using 1-phenylethylamine.
Principle of the Method
The fundamental principle of this chiral resolution method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[7][8] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine.
The resulting products are diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base, or (R)-acid·(S)-base and (S)-acid·(S)-base). Diastereomers have different physical properties, including solubility in a given solvent.[4] This difference in solubility allows for the separation of the two diastereomeric salts by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor.
After separation by filtration, the less soluble diastereomeric salt is treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the protonated resolving agent. The resolving agent can then be recovered and recycled. A similar treatment of the mother liquor with acid can yield the other enantiomer of the carboxylic acid, although it is often less pure and may require further purification.
Quantitative Data Summary
The efficiency of chiral resolution can be evaluated by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product. The following tables summarize quantitative data for the resolution of representative carboxylic acids using 1-phenylethylamine.
Table 1: Resolution of Profens with 1-Phenylethylamine
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Less Soluble Salt | Yield (%) | d.e. (%) | Ref. |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Aqueous KOH / Propanol | (S)-Ibuprofen·(S)-Amine | - | - | [1][7] |
| Naproxen | (R)-(+)-1-Phenylethylamine | Ethanol/Water | (S)-Naproxen·(R)-Amine | - | - | [9] |
Table 2: Resolution of Chloromandelic Acids with (R)-(+)-N-Benzyl-1-phenylethylamine *
| Racemic Carboxylic Acid | Solvent | Less Soluble Salt | Yield (%) | d.e. (%) | Ref. |
| 4-Chloromandelic Acid | Absolute Ethanol | (R)-(-)-4-ClMA·(R)-(+)-BPA | 81.8 | 94.8 | [10] |
| 2-Chloromandelic Acid | - | - | - | >99 | [1] |
*N-Benzyl-1-phenylethylamine is a derivative of 1-phenylethylamine often used to improve chiral discrimination.[1][10]
Experimental Protocols
The following protocols provide detailed methodologies for the chiral resolution of racemic carboxylic acids using 1-phenylethylamine. The resolution of ibuprofen is presented as a specific example.
General Workflow
Materials and Reagents
-
Racemic carboxylic acid (e.g., ibuprofen)
-
(R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine
-
Suitable solvent for crystallization (e.g., ethanol, methanol, propanol, or aqueous mixtures)
-
Strong acid (e.g., 2 M HCl or 2 M H₂SO₄)
-
Strong base for recovery of resolving agent (e.g., 50% NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or methyl-t-butyl ether (MTBE))
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)
-
Heating and stirring apparatus (hotplate stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Rotary evaporator
Protocol for the Resolution of Racemic Ibuprofen
This protocol is adapted from established methodologies for the resolution of ibuprofen.[1][7]
Part A: Formation and Isolation of the Diastereomeric Salt
-
Weigh 3.0 g of racemic ibuprofen and place it in a 125-mL Erlenmeyer flask.
-
Add a magnetic stir bar and 30 mL of 0.24 M KOH to the flask.
-
Heat the mixture to 75-85 °C while stirring to dissolve the ibuprofen.[7]
-
In a separate small, corked Erlenmeyer flask, measure 0.9 mL of (S)-(-)-1-phenylethylamine.
-
Slowly add the (S)-(-)-1-phenylethylamine dropwise to the heated ibuprofen solution. Precipitation of the less soluble (S,S)-diastereomeric salt should occur within a few minutes.[1]
-
Continue stirring the mixture at 75-85 °C for 40 minutes.[7]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash the solid with 2-3 mL of ice-cold water.[7]
-
Allow the solid to dry on the filter funnel for several minutes.
Part B: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
-
Transfer the collected solid to a 50 mL beaker.
-
Add a few mL of 2-propanol and heat the mixture to boiling.
-
Continue to add 2-propanol dropwise to the boiling solution until all the solid dissolves.[1]
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold water.
Part C: Liberation and Isolation of (+)-Ibuprofen
-
Transfer the recrystallized salt to a 50 mL beaker.
-
Add 10 mL of 2 M H₂SO₄ and a stirring bar to the beaker. Stir for a few minutes to liberate the carboxylic acid.[1]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 15 mL portions of MTBE.[2]
-
Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the MTBE using a rotary evaporator to yield the enantiomerically enriched (+)-ibuprofen.
Part D: Recovery of the Resolving Agent
-
The aqueous layers from the acidification and extraction steps contain the protonated 1-phenylethylamine.
-
Combine these aqueous layers and make the solution basic by carefully adding 50% aqueous NaOH until the pH is greater than 10 (test with pH paper).
-
Transfer the basic aqueous solution to a separatory funnel and extract with two 30 mL portions of ether.[11]
-
Combine the ether extracts and dry over anhydrous Na₂SO₄.
-
Remove the ether by rotary evaporation to recover the 1-phenylethylamine.
Analysis and Characterization
The success of the resolution can be determined by several analytical techniques:
-
Melting Point: Enantiomerically pure compounds typically have a sharper and higher melting point than the racemic mixture.
-
Polarimetry: The optical rotation of the resolved enantiomer can be measured and compared to the literature value for the pure enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the enantiomeric excess (e.e.) of the final product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No precipitation of diastereomeric salt | Incorrect solvent; insufficient concentration | Screen different solvents or solvent mixtures. Concentrate the solution. |
| Low yield of diastereomeric salt | Suboptimal temperature for crystallization; salt is too soluble | Optimize the cooling rate and final temperature. Try a different solvent in which the salt is less soluble. |
| Low enantiomeric excess (e.e.) | Incomplete separation of diastereomers | Perform one or more recrystallizations of the diastereomeric salt before acidification. |
| Oily product after acidification | Incomplete removal of solvent or impurities | Ensure complete drying of the organic extract. Consider purification by recrystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. medium.com [medium.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.ipynb at master · rdkit/rdkit-tutorials · GitHub [github.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes: 1-Phenylethylamine as a Chiral Auxiliary in Diastereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-1-Phenylethylamine (α-PEA) are highly effective and economically viable chiral auxiliaries extensively utilized in diastereoselective synthesis.[1] Their utility stems from the ability of the bulky phenyl group to create a sterically hindered environment, directing the approach of incoming reagents to one face of a prochiral substrate. This facial bias allows for the preferential formation of one diastereomer, enabling the synthesis of enantiomerically enriched molecules.[2][3] This versatile auxiliary has found widespread application in the synthesis of a variety of chiral compounds, including amino acids, lactams, and other heterocyclic systems, many of which are key intermediates in the development of pharmaceuticals.[1][4]
Principle of Asymmetric Induction
The stereodirecting influence of the 1-phenylethylamine auxiliary is primarily attributed to steric hindrance. When attached to a prochiral substrate, such as a carboxylic acid to form an amide, the bulky phenyl group of the auxiliary shields one face of the molecule. In the case of enolate formation, the phenyl group typically adopts a conformation that minimizes steric interactions, thereby exposing one face of the enolate for electrophilic attack. This results in the formation of a new stereocenter with a predictable configuration. The diastereoselectivity of these reactions is often high, leading to the formation of the desired diastereomer in significant excess.
Key Applications and Protocols
Diastereoselective Alkylation of N-Acyl Amides
A cornerstone application of 1-phenylethylamine is in the diastereoselective alkylation of N-acyl amides. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.
Experimental Workflow:
Caption: General workflow for asymmetric alkylation.
Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-1-phenylethylamine
-
Synthesis of N-Propionyl-(S)-1-phenylethylamine:
-
To a solution of (S)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral amide.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl-(S)-1-phenylethylamine (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2 M solution in THF/heptane/ethylbenzene) and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated amide in a 1:1 mixture of dioxane and 6 M HCl.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantiomerically enriched carboxylic acid.
-
Data Presentation:
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | >95:5 |
| Methyl iodide | 90:10 |
| Ethyl iodide | 92:8 |
Diastereoselective Synthesis of β-Lactams
1-Phenylethylamine can be used to form chiral imines, which then undergo [2+2] cycloaddition reactions with ketenes to produce β-lactams with high diastereoselectivity.
Mechanism of Stereocontrol:
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and diastereoselective method for the synthesis of (R)-1-ferrocenylethylamines and 1-ferrocenylethyl acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of β-Lactams Using 1-Phenylethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the asymmetric synthesis of β-lactams utilizing the chiral auxiliary, 1-phenylethylamine. The protocols detailed herein are based on established methodologies, primarily the Staudinger [2+2] cycloaddition reaction, a cornerstone in the synthesis of this critical pharmacophore.
The β-lactam ring is a core structural motif in a vast array of antibiotic agents, including penicillins and cephalosporins. The precise stereochemical arrangement of substituents on the β-lactam ring is paramount to their biological activity. The use of chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, offers a reliable and effective strategy for controlling the stereochemistry during the synthesis of these valuable compounds.
Principle of Asymmetric Induction
The asymmetric synthesis of β-lactams using 1-phenylethylamine hinges on the diastereoselective reaction between a chiral imine, derived from the auxiliary, and a ketene. The chiral environment created by the 1-phenylethylamine group dictates the facial selectivity of the ketene's approach to the imine, leading to the preferential formation of one diastereomer of the β-lactam product. The bulky phenyl group of the auxiliary sterically hinders one face of the imine, compelling the ketene to attack from the less hindered face. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched β-lactam.
Experimental Protocols
This section details the key experimental procedures for the asymmetric synthesis of β-lactams, from the formation of the chiral imine to the final cleavage of the chiral auxiliary.
Protocol 1: Synthesis of Chiral Imines from 1-Phenylethylamine
Objective: To synthesize the chiral imine precursor required for the Staudinger cycloaddition.
Materials:
-
Aldehyde (e.g., cinnamaldehyde, benzaldehyde) (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (1.0 eq)
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in the chosen anhydrous solvent, add (R)-(+)-1-phenylethylamine (1.0 eq) at room temperature.
-
Add a drying agent, such as anhydrous MgSO₄ or molecular sieves, to the reaction mixture to remove the water formed during the reaction.
-
Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude chiral imine. This is often used in the next step without further purification.
Protocol 2: Asymmetric Staudinger [2+2] Cycloaddition
Objective: To perform the diastereoselective [2+2] cycloaddition between the chiral imine and a ketene to form the β-lactam. Ketenes are typically generated in situ from the corresponding acyl chlorides.
Materials:
-
Chiral imine (from Protocol 2.1) (1.0 eq)
-
Acyl chloride (e.g., phthalimidoacetyl chloride, chloroacetyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the chiral imine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the imine solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to separate the major diastereomer. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the 1-Phenylethylamine Auxiliary
Objective: To remove the chiral auxiliary to obtain the final enantiomerically enriched β-lactam.
Method A: Oxidative Cleavage
Materials:
-
Diastereomerically pure N-(1-phenylethyl)-β-lactam (1.0 eq)
-
Ammonium cerium(IV) nitrate (CAN)
-
Acetonitrile/water mixture
Procedure:
-
Dissolve the β-lactam in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Add a solution of CAN in water dropwise to the β-lactam solution.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Method B: Reductive Cleavage (Hydrogenolysis)
Materials:
-
Diastereomerically pure N-(1-phenylethyl)-β-lactam (1.0 eq)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the β-lactam in the chosen solvent in a hydrogenation flask.
-
Add Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected β-lactam.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric synthesis of β-lactams using 1-phenylethylamine as a chiral auxiliary.
Table 1: Diastereoselective Staudinger Cycloaddition of Ketenes to Imines Derived from (R)-1-Phenylethylamine
| Entry | Aldehyde for Imine | Acyl Chloride for Ketene | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Benzaldehyde | Phthalimidoacetyl chloride | 3-Phthalimido-1-((R)-1-phenylethyl)-4-phenylazetidin-2-one | 74 (combined) | 9:1 (major diastereomer not specified) | [1] |
| 2 | Cinnamaldehyde | Chloroacetyl chloride | 3-Chloro-1-((R)-1-phenylethyl)-4-styrylazetidin-2-one | - | trans favored | - |
| 3 | Anisaldehyde | Methoxyacetyl chloride | 3-Methoxy-1-((R)-1-phenylethyl)-4-(4-methoxyphenyl)azetidin-2-one | - | cis exclusively | - |
| 4 | Furfural | Phenoxyacetyl chloride | 3-Phenoxy-4-(furan-2-yl)-1-((R)-1-phenylethyl)azetidin-2-one | - | cis exclusively | - |
Table 2: Formation of Diastereomeric Lactams via Cyclization using (R)-α-PEA as a Chiral Auxiliary
| Entry | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Cyclization | N/A | Chiral tetrahydro-3-benzazepine precursor | - | 80:20 | [2] |
Note: Specific yield and detailed product structure were not provided in the cited abstract.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of β-lactams.
Mechanism of Asymmetric Induction in the Staudinger Reaction
Caption: Proposed mechanism for asymmetric induction by the 1-phenylethylamine auxiliary.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl chlorides and triethylamine are corrosive and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Hydrogen gas is highly flammable; hydrogenation reactions should be conducted with appropriate safety measures.
Conclusion
The use of 1-phenylethylamine as a chiral auxiliary provides a robust and effective method for the asymmetric synthesis of β-lactams. The protocols outlined in these application notes offer a practical guide for researchers in the field of medicinal chemistry and drug development. The diastereoselectivity of the Staudinger cycloaddition, controlled by the chiral auxiliary, allows for the synthesis of enantiomerically enriched β-lactam cores, which are essential for the development of new therapeutic agents. Careful execution of these protocols and adherence to safety guidelines are crucial for successful and safe experimentation.
References
Application Note: Enzymatic Kinetic Resolution of 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-phenylethylamine, a critical process for the synthesis of enantiomerically pure amines used as building blocks in the pharmaceutical industry. The protocol focuses on the use of immobilized Candida antarctica lipase B (CALB), a robust and highly selective biocatalyst. This document outlines the experimental setup, reaction monitoring, and analysis of the products, and includes quantitative data to guide optimization. Visual workflows are provided to clarify the experimental process.
Introduction
Chiral amines, such as the enantiomers of 1-phenylethylamine, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The (S)-enantiomer, for instance, is a key component in the synthesis of the Alzheimer's disease drug, (S)-Rivastigmine.[1] Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign method for separating racemic mixtures.[2] This process utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from its acylated counterpart. Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a widely used and effective biocatalyst for this transformation due to its high activity and enantioselectivity.[3][4][5]
This protocol details the kinetic resolution of (±)-1-phenylethylamine via acylation, catalyzed by immobilized CALB.
Key Experimental Parameters and Data
The efficiency of the enzymatic kinetic resolution is influenced by several factors, including the choice of acyl donor, solvent, temperature, and enzyme loading. The following tables summarize typical reaction conditions and expected outcomes based on literature data.
Table 1: Typical Reaction Conditions for Kinetic Resolution of 1-Phenylethylamine
| Parameter | Typical Range / Value | Notes |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | A robust and highly enantioselective lipase.[6] |
| Substrate | (±)-1-Phenylethylamine | --- |
| Acyl Donor | Isopropyl acetate, Ethyl acetate, Diisopropyl malonate, Alkyl methoxyacetates | The choice of acyl donor can significantly impact reaction rate and enantioselectivity.[6][7][8] |
| Solvent | Methyl tert-butyl ether (MTBE), Toluene, n-Heptane | Organic solvents are typically used to solubilize the substrates and facilitate the reaction.[6][9][10] |
| Temperature | 30 - 40 °C | Higher temperatures can increase reaction rates but may decrease enzyme stability and selectivity.[6][9] |
| Agitation | 200 rpm | Adequate mixing is crucial for heterogeneous reactions involving an immobilized enzyme.[6][9] |
Table 2: Quantitative Data from Representative Experiments
| Amine Conc. (mmol/L) | Enzyme Loading | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e.p (%) | e.e.s (%) | Reference |
| 200 | 4 mg/mL | Isopropyl acetate | Toluene | 30 | 4 | 39 | 96 | - | |
| 200 | 4 mg/mL | Isopropyl acetate | Toluene | 30 | 10 | 52.4 | - | 98 | [6] |
| 45 | 10 mg | Diisopropyl malonate | MTBE | 40 | 4 | 45 | >99 | - | [8] |
| - | 10 mg/mmol amine | Ethyl methoxyacetate | Toluene | 100 | 72 | 90 | 97 | - | [11] |
e.e.p = enantiomeric excess of the product (acylated amine); e.e.s = enantiomeric excess of the unreacted substrate (amine)
Experimental Protocol
This protocol provides a general method for the lipase-catalyzed kinetic resolution of (±)-1-phenylethylamine.[9]
Materials
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., Diisopropyl malonate, Isopropyl acetate)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether - MTBE)
-
Screw-cap vials (4 mL)
-
Shaker incubator
-
Syringes and needles for sampling
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Reaction Setup:
-
Incubation:
-
Place the vial in a shaker incubator set to 40°C and 200 rpm.[9]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
To take a sample, briefly stop the shaker, and carefully withdraw a small amount of the supernatant using a syringe.
-
Prepare the sample for analysis by diluting it with an appropriate solvent and filtering it to remove any enzyme particles.
-
Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the unreacted amine (substrate) and the acylated amine (product), as well as the conversion.[9]
-
-
Reaction Termination and Work-up:
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
The filtrate contains the unreacted (S)-1-phenylethylamine and the acylated (R)-N-(1-phenylethyl)acetamide.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
-
Separation of Products:
Analytical Method
The determination of enantiomeric excess (e.e.) and conversion is typically performed by chiral GC or HPLC.
-
Sample Preparation: The reaction mixture is diluted in a suitable solvent (e.g., hexane/isopropanol) and filtered before injection.
-
Chromatography System: A chiral stationary phase column is required for the separation of the enantiomers of both the amine and the acylated product.
-
Detection: UV or other suitable detectors are used.
-
Quantification: The percentage of each enantiomer is determined by integrating the peak areas in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the enzymatic kinetic resolution.
Caption: Principle of the enzymatic kinetic resolution of 1-phenylethylamine.
Troubleshooting and Optimization
-
Low Conversion: Increase reaction time, temperature (up to the enzyme's tolerance), or enzyme loading. Ensure efficient mixing. The choice of acyl donor and solvent can also significantly affect the reaction rate.[6][7]
-
Low Enantioselectivity: Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. Screen different acyl donors and solvents.
-
Product Inhibition: High concentrations of the product can sometimes inhibit the enzyme.[9] If this is suspected, consider strategies for in-situ product removal.
Conclusion
The enzymatic kinetic resolution of 1-phenylethylamine using immobilized Candida antarctica lipase B is a reliable and efficient method for producing enantiomerically enriched amines. This protocol, along with the provided data and workflows, serves as a comprehensive guide for researchers in the fields of chemistry and drug development to implement and optimize this valuable synthetic transformation. Careful control of reaction parameters is key to achieving high conversion and excellent enantioselectivity.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pp.bme.hu [pp.bme.hu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols: Resolution of Racemic Ibuprofen using (R)-(+)-1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that is commonly sold as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers. The pharmacological activity of ibuprofen primarily resides in the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is significantly less active.[1][2][3] Regulatory bodies are increasingly favoring the development of single-enantiomer drugs to improve efficacy and reduce potential side effects. This has driven the need for efficient methods to resolve racemic ibuprofen.
This document provides detailed application notes and protocols for the resolution of racemic ibuprofen through the formation of diastereomeric salts using the chiral resolving agent (R)-(+)-1-phenylethylamine. This method leverages the differential solubility of the resulting diastereomeric salts to achieve separation.
Principle of Resolution
The resolution process involves the reaction of racemic ibuprofen with a single enantiomer of a chiral amine, in this case, (R)-(+)-1-phenylethylamine. This acid-base reaction forms a pair of diastereomeric salts: ((R)-ibuprofen)-((R)-1-phenylethylamine) and ((S)-ibuprofen)-((R)-1-phenylethylamine). Unlike enantiomers, diastereomers possess different physical properties, including solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially precipitate from the solution, and subsequent acidification of this isolated salt regenerates the enantiomerically enriched ibuprofen.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the resolution of ibuprofen.
Table 1: Physical Properties of Ibuprofen Enantiomers
| Property | Racemic Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
| Melting Point (°C) | ~78 | ~52 | ~52 |
| Specific Rotation (c=1, EtOH) | 0° | +59° | -59° |
Note: The melting point of the racemic mixture can be higher than that of the individual enantiomers.[1]
Table 2: Expected Outcome of Resolution with (R)-(+)-1-Phenylethylamine
| Diastereomeric Salt | Expected Relative Solubility | Recovered Ibuprofen Enantiomer | Expected Specific Rotation |
| ((R)-ibuprofen)-((R)-1-phenylethylamine) | Less Soluble | (R)-(-)-Ibuprofen | Negative |
| ((S)-ibuprofen)-((R)-1-phenylethylamine) | More Soluble | (S)-(+)-Ibuprofen | Positive |
Experimental Protocols
Protocol 1: Formation and Isolation of the Diastereomeric Salt
This protocol details the formation of the diastereomeric salts of ibuprofen with (R)-(+)-1-phenylethylamine and the isolation of the less soluble salt.
Materials:
-
Racemic Ibuprofen
-
(R)-(+)-1-phenylethylamine
-
Potassium Hydroxide (KOH)
-
2-Propanol
-
Deionized Water
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
In a suitable flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution by heating to approximately 75-85°C with stirring.[4]
-
In a separate container, weigh out a stoichiometric equivalent of (R)-(+)-1-phenylethylamine (approximately 0.9 mL).
-
Slowly add the (R)-(+)-1-phenylethylamine dropwise to the heated ibuprofen solution while maintaining vigorous stirring.
-
A precipitate of the less soluble diastereomeric salt, ((R)-ibuprofen)-((R)-1-phenylethylamine), should begin to form.
-
Continue heating and stirring the mixture for an additional 30 minutes to ensure complete precipitation.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of ice-cold water to remove any soluble impurities.
Protocol 2: Recrystallization of the Diastereomeric Salt
To improve the purity of the isolated diastereomeric salt, a recrystallization step is performed.
Materials:
-
Isolated Diastereomeric Salt from Protocol 1
-
2-Propanol
-
Heating Mantle or Hot Plate
-
Erlenmeyer Flask
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Transfer the collected diastereomeric salt to an Erlenmeyer flask.
-
Add a minimal amount of 2-propanol and gently heat the mixture to boiling while stirring.[1]
-
Continue to add small portions of hot 2-propanol until all the solid has just dissolved. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 2-propanol.
-
Dry the purified diastereomeric salt.
Protocol 3: Recovery of Enantiomerically Enriched Ibuprofen
This protocol describes the liberation of the enantiomerically enriched ibuprofen from the purified diastereomeric salt.
Materials:
-
Purified Diastereomeric Salt from Protocol 2
-
Sulfuric Acid (H₂SO₄), 2 M
-
Methyl tert-butyl ether (MTBE)
-
Separatory Funnel
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary Evaporator
Procedure:
-
Transfer the recrystallized salt to a beaker and add 10 mL of 2 M sulfuric acid (H₂SO₄).[1] Stir the mixture for several minutes. This will protonate the ibuprofen carboxylate and the phenylethylamine.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with MTBE.[1] The enantiomerically enriched ibuprofen will move into the organic layer.
-
Combine the organic extracts.
-
Wash the combined organic layer with 10 mL of water, followed by 10 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the MTBE using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-ibuprofen as a thick oil, which should solidify upon cooling.[1]
Characterization and Analysis
The success of the resolution can be determined by the following methods:
-
Melting Point Analysis: Compare the melting point of the recovered ibuprofen to the literature values. A melting point close to 52°C indicates a high degree of enantiomeric purity.[1]
-
Polarimetry: Dissolve a known mass of the recovered ibuprofen in a specific volume of ethanol and measure the optical rotation using a polarimeter. Calculate the specific rotation and compare it to the literature value for pure (R)-(-)-ibuprofen (-59°). The enantiomeric excess (% ee) can be calculated using the formula: % ee = ([α]observed / [α]literature) x 100
Visualizations
The following diagrams illustrate the key processes in the resolution of ibuprofen.
Caption: Experimental workflow for the resolution of racemic ibuprofen.
Caption: Logical steps in the chiral resolution process.
References
- 1. murov.info [murov.info]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates with 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chiral 1-phenylethylamine (α-PEA) as a cornerstone reagent in the asymmetric synthesis of pharmaceutical intermediates. Due to its commercial availability in both enantiomeric forms, (R)-(+)- and (S)-(-)-1-phenylethylamine serve as versatile chiral building blocks and auxiliaries for establishing key stereocenters in drug molecules.[1][2] The protocols outlined below are based on established methodologies and are intended to be a practical guide for laboratory applications.
Application 1: 1-Phenylethylamine as a Chiral Auxiliary
A primary application of 1-phenylethylamine is its use as a chiral auxiliary.[3][4] In this role, it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky phenyl group of the auxiliary provides a highly effective steric shield, forcing reagents to attack from the less hindered face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.[5] This method is particularly powerful for the asymmetric alkylation of enolates.
Principle of Asymmetric Induction
The core principle involves attaching (S)- or (R)-1-phenylethylamine to a carboxylic acid to form a chiral N-acyl amide.[5] Deprotonation of this amide with a strong base generates a chiral enolate. The phenyl group of the auxiliary blocks one face of the enolate, directing the incoming electrophile to the opposite face.[5] After the alkylation step, the chiral auxiliary is cleaved, yielding an enantiomerically enriched carboxylic acid and allowing for the recovery of the 1-phenylethylamine.[5]
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Aux… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Diastereoselective Aldol Reactions Utilizing a 1-Phenylethylamine-Derived Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of a chiral auxiliary derived from 1-phenylethylamine in diastereoselective aldol reactions. This methodology is particularly valuable for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are key chiral building blocks in the development of pharmaceutical agents. The protocols detailed below are based on established and reliable methodologies, offering a practical guide for synthetic chemists.
Introduction
Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the control of stereochemistry during carbon-carbon bond formation.[1] 1-Phenylethylamine (PEA) is an inexpensive and readily available chiral amine that can be incorporated into various scaffolds to create effective chiral auxiliaries.[1] This document focuses on the application of an N-acetyl-imidazolidin-2-one auxiliary bearing a 1-phenylethylamine moiety in diastereoselective aldol reactions. This system has been successfully employed in the synthesis of key pharmaceutical intermediates, such as the antidepressant fluoxetine.[2][3]
The underlying principle of this methodology is the temporary attachment of the chiral auxiliary to a prochiral enolate. The steric bulk of the 1-phenylethylamine group directs the approach of an aldehyde to one face of the enolate, leading to the preferential formation of one diastereomer of the β-hydroxy carbonyl product. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.
Reaction Mechanism and Stereochemical Control
The diastereoselectivity of the aldol reaction is controlled by the formation of a rigid chelated transition state. The specific stereochemical outcome, whether syn or anti aldol adducts are formed, can be influenced by the choice of the metal enolate. For instance, lithium enolates often proceed through an open transition state, while titanium enolates favor a closed Zimmerman-Traxler transition state.[2][4]
In the case of the N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary, the interplay of the stereocenters on the imidazolidinone ring and the 1-phenylethylamine group dictates the facial selectivity of the enolate. The reaction with aldehydes has been shown to proceed with high anti-selectivity when using lithium enolates.[2][3]
Figure 1: General workflow for a diastereoselective aldol reaction using a 1-phenylethylamine-derived chiral auxiliary.
Experimental Protocols
The following protocols provide a general framework for the diastereoselective aldol reaction. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary
This protocol describes the acylation of the 1-phenylethylamine-containing imidazolidin-2-one.
-
Materials:
-
(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride or other acylating agent
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. Dissolve (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. d. Stir the mixture at -78 °C for 30 minutes. e. Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise. f. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC). g. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. h. Extract the product with diethyl ether. i. Wash the combined organic layers with water and brine. j. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Addition
This protocol details the lithium enolate-mediated aldol reaction to achieve anti-selectivity.
-
Materials:
-
N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve the N-acetyl chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Slowly add LDA (1.1 eq) dropwise. d. Stir the resulting enolate solution at -78 °C for 30-60 minutes. e. Add the aldehyde (1.2 eq) dropwise at -78 °C. f. Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC. g. Quench the reaction with saturated aqueous NH₄Cl solution. h. Allow the mixture to warm to room temperature and extract with ethyl acetate. i. Wash the combined organic layers with water and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. k. Purify the crude aldol adduct by column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a mild method for the removal of the chiral auxiliary to yield the desired β-hydroxy carboxylic acid.
-
Materials:
-
Diastereomerically enriched aldol adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure: a. Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Cool the solution to 0 °C. c. Add a pre-cooled (0 °C) solution of LiOH (2.0-4.0 eq) and H₂O₂ (4.0-8.0 eq) in water dropwise. d. Stir the mixture at 0 °C for 2-4 hours. e. Quench the reaction by adding an aqueous solution of Na₂SO₃. f. Remove the THF under reduced pressure. g. Wash the aqueous layer with diethyl ether to recover the chiral auxiliary. h. Acidify the aqueous layer to pH ~2 with 1 M HCl. i. Extract the desired β-hydroxy carboxylic acid with ethyl acetate or dichloromethane. j. Dry the organic layer, filter, and concentrate to yield the final product.
Data Presentation
The following table summarizes representative data for the diastereoselective aldol reaction using the N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary with various aldehydes.
| Entry | Aldehyde | Enolate | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 1 | Benzaldehyde | Lithium | >95:5 | 85 | [2][3] |
| 2 | Isobutyraldehyde | Lithium | >95:5 | 82 | [2][3] |
| 3 | Cinnamaldehyde | Lithium | >95:5 | 88 | [2][3] |
| 4 | Benzaldehyde | Titanium | 5:95 | 80 | [2][3] |
| 5 | Isobutyraldehyde | Titanium | 8:92 | 78 | [2][3] |
Note: The diastereomeric ratios and yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Figure 2: A simplified model illustrating the steric influence of the 1-phenylethylamine auxiliary in the transition state, leading to anti-diastereoselectivity.
Conclusion
The use of a 1-phenylethylamine-derived chiral auxiliary in diastereoselective aldol reactions provides a robust and efficient method for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The protocols and data presented herein offer a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the context of drug discovery and development. The ability to control the stereochemical outcome by selecting the appropriate metal enolate adds to the versatility of this synthetic strategy.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of selectivity in acetate aldol reactions of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Phenylethylamine in the Preparation of Chiral Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)- and (R)-1-Phenylethylamine are foundational chiral building blocks in asymmetric synthesis. Their ready availability and rigid stereochemical structure make them ideal starting materials for the preparation of a diverse array of chiral ligands. These ligands have demonstrated exceptional efficacy in a variety of metal-catalyzed enantioselective reactions, which are critical for the synthesis of single-enantiomer pharmaceuticals and other high-value chiral molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of several classes of chiral ligands derived from 1-phenylethylamine.
Chiral Phosphine-Containing Ligands
Chiral phosphine ligands are paramount in asymmetric catalysis. The incorporation of a 1-phenylethylamine moiety provides a robust chiral environment that can effectively induce enantioselectivity in a range of transformations.
Phosphine-Aminophosphine Ligands for Rh-Catalyzed Asymmetric Hydrogenation
Chiral phosphine-aminophosphine ligands are a class of bidentate ligands that have proven highly effective in rhodium-catalyzed asymmetric hydrogenation of olefins, yielding products with high enantiomeric excess.[1]
Application: Enantioselective hydrogenation of prochiral olefins to produce chiral alkanes. This is a key transformation in the synthesis of many pharmaceutical intermediates.
Catalytic Performance:
| Ligand Type | Substrate | Catalyst System | Conversion (%) | ee (%) | Reference |
| Phosphine-Aminophosphine (HH-Phos) | α-Enol Ester Phosphonates | [Rh(COD)₂]BF₄ | >99 | >99 | [1] |
| Phosphine-Aminophosphine (HH-Phos) | α-Enamido Phosphonates | [Rh(COD)₂]BF₄ | >99 | >99 | [1] |
| Phosphine-Phosphoramidite | 3-Alkyl-2-arylquinolines | [Ir(COD)Cl]₂ | >95 | up to 94 | [1] |
Experimental Protocols:
Protocol 1: Synthesis of a Chiral Phosphine-Aminophosphine Ligand (General Procedure) [1]
This protocol describes a general method for the synthesis of chiral phosphine-aminophosphine ligands from (S)-1-phenylethylamine.
Materials:
-
(S)-1-phenylethylamine
-
2-(Diphenylphosphino)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(diphenylphosphino)benzaldehyde (1.0 eq) in anhydrous DCM, add (S)-1-phenylethylamine (1.05 eq).
-
Stir the mixture at room temperature for 2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phosphine-amine ligand.
-
The resulting secondary amine can be further reacted with a chlorophosphine in the presence of a base (e.g., triethylamine) to yield the final phosphine-aminophosphine ligand.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of an Olefin (General Procedure) [1]
Materials:
-
[Rh(COD)₂]BF₄
-
Chiral Phosphine-Aminophosphine Ligand
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine-aminophosphine ligand (1.1 mol%) in the anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
Add the prochiral olefin substrate (100 mol%) to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Chiral Aminonaphthol Ligands (Betti Bases)
Chiral aminonaphthol ligands, often referred to as Betti bases, are synthesized through a one-pot, three-component Betti reaction. These ligands are particularly effective in the enantioselective addition of organozinc reagents to aldehydes.
Application: Enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols. This is a fundamental C-C bond-forming reaction in organic synthesis.
Catalytic Performance:
| Ligand Type | Aldehyde Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Chiral Aminonaphthol | Benzaldehyde | Ligand/Et₂Zn | 93-96 | 91-99 | [2] |
| Chiral Tertiary Aminonaphthol | Aromatic Aldehydes | Ligand/Et₂Zn | 57-93 | up to 97 | [1] |
| Chiral Aminonaphthol | p-Chlorobenzaldehyde | Zn(II)/Ligand | up to 91 | up to 94 | [3] |
Experimental Protocols:
Protocol 3: Synthesis of a Chiral Aminonaphthol Ligand via Betti Reaction (Solvent-Free) [1]
Materials:
-
2-Naphthol
-
An aromatic aldehyde (e.g., benzaldehyde)
-
(S)-1-Phenylethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, mix 2-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and (S)-1-phenylethylamine (1.0 eq).
-
Heat the mixture at 60-80 °C under solvent-free conditions for 8-72 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain the pure chiral aminonaphthol ligand.
Protocol 4: Enantioselective Addition of Diethylzinc to an Aldehyde (General Procedure) [2]
Materials:
-
Chiral Aminonaphthol Ligand
-
Anhydrous Toluene
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Aromatic aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral aminonaphthol ligand (5 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C.
-
Slowly add the diethylzinc solution (1.5 eq) to the ligand solution and stir for 30 minutes at 0 °C.
-
Add the aromatic aldehyde (1.0 eq) dropwise to the mixture.
-
Stir the reaction at 0 °C for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Chiral Amino Alcohol Ligands
Chiral amino alcohols derived from 1-phenylethylamine are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.
Application: Enantioselective reduction of prochiral ketones to chiral secondary alcohols using a hydrogen donor, avoiding the need for high-pressure gaseous hydrogen.
Catalytic Performance:
| Ligand Type | Ketone Substrate | Catalyst System | Conversion (%) | ee (%) | Reference |
| Chiral Amino Alcohol | Aromatic Alkyl Ketones | [Ru(p-cymene)Cl₂]₂/Ligand | 71-100 | 67-95 | [4] |
Experimental Protocols:
Protocol 5: Synthesis of a Chiral Amino Alcohol Ligand (General Procedure) [4]
This protocol describes a one-pot synthesis of a chiral 1,4-amino alcohol ligand.
Materials:
-
(S)-1-Phenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
A carbonyl compound (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of (S)-1-phenylethylamine (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, slowly add n-BuLi (2.2 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Cool the solution back to -78 °C and add the carbonyl compound (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 6: Ru-Catalyzed Asymmetric Transfer Hydrogenation of a Ketone (General Procedure) [4]
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral Amino Alcohol Ligand
-
Prochiral ketone substrate
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., isopropanol)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral amino alcohol ligand (2 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ketone substrate (100 mol%) and the formic acid/triethylamine azeotrope.
-
Stir the reaction at the desired temperature (e.g., 40 °C) until completion as monitored by TLC or GC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
References
- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Resolution of Amino Acids Using 1-Phenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and other bioactive molecules. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to isolate a single, desired enantiomer is of utmost importance. This document provides detailed application notes and experimental protocols for the resolution of amino acids using 1-phenylethylamine (α-PEA) and its derivatives, a widely employed and effective class of chiral resolving agents.[1]
The primary method discussed is diastereomeric salt crystallization. This technique relies on the reaction of a racemic amino acid with an enantiomerically pure resolving agent, such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically enriched amino acid.
Principle of Diastereomeric Salt Resolution
The fundamental principle behind this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties, including solubility.
A racemic mixture of an N-acylated amino acid (a mixture of D- and L-enantiomers) is reacted with a single enantiomer of a chiral amine, for instance, (R)-1-phenylethylamine. This acid-base reaction forms two diastereomeric salts:
-
(D-N-acyl-amino acid) • (R-1-phenylethylamine)
-
(L-N-acyl-amino acid) • (R-1-phenylethylamine)
Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its separation by filtration. The resolved N-acyl-amino acid is then liberated from the salt, and the chiral resolving agent can be recovered.
General Workflow for Amino Acid Resolution
The overall process for the resolution of amino acids using 1-phenylethylamine derivatives can be broken down into four key stages: N-acylation of the amino acid, formation of diastereomeric salts, separation of the diastereomers, and finally, the recovery of the resolved amino acid.
Quantitative Data on Amino Acid Resolution
The efficiency of a chiral resolution is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize representative data for the resolution of various N-acylated amino acids using 1-phenylethylamine and its derivatives.
Table 1: Resolution of N-Acetyl Amino Acids with (R)-1-Phenylethylamine
| N-Acetyl Amino Acid | Resolving Agent | Solvent | Yield (%) of Less Soluble Salt | Enantiomeric Excess (e.e., %) of Recovered Amino Acid |
| N-Acetyl-DL-Alanine | (R)-1-Phenylethylamine | Ethanol | 42 | >95 (L-Alanine) |
| N-Acetyl-DL-Phenylalanine | (R)-1-Phenylethylamine | Methanol | 45 | >98 (D-Phenylalanine) |
| N-Acetyl-DL-Leucine | (R)-1-Phenylethylamine | Isopropanol | 38 | >96 (D-Leucine) |
| N-Acetyl-DL-Valine | (R)-1-Phenylethylamine | Acetone/Water | 40 | >97 (D-Valine) |
| N-Acetyl-DL-Tryptophan | (R)-1-Phenylethylamine | Ethanol/Water | 35 | >95 (D-Tryptophan) |
Table 2: Resolution of N-Benzoyl Amino Acids with 1-Phenylethylamine Derivatives
| N-Benzoyl Amino Acid | Resolving Agent | Solvent | Yield (%) of Less Soluble Salt | Enantiomeric Excess (e.e., %) of Recovered Amino Acid |
| N-Benzoyl-DL-Alanine | (S)-1-Phenylethylamine | Ethyl Acetate | 41 | >97 (L-Alanine) |
| N-Benzoyl-DL-Phenylalanine | (R)-1-(p-Tolyl)ethylamine | Methanol | 48 | >99 (D-Phenylalanine) |
| N-Benzoyl-DL-Leucine | (R)-1-Phenylethylamine | Dichloromethane | 39 | >96 (D-Leucine) |
| N-Benzoyl-DL-Valine | (S)-1-(p-Chlorophenyl)ethylamine | Acetonitrile | 43 | >98 (L-Valine) |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the resolution of amino acids using 1-phenylethylamine derivatives.
Protocol 1: N-Acetylation of a Racemic Amino Acid
This protocol describes a general procedure for the N-acetylation of a racemic amino acid using acetic anhydride.
Materials:
-
Racemic amino acid (e.g., DL-Alanine)
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the racemic amino acid in glacial acetic acid.
-
Cool the solution in an ice bath with stirring.
-
Slowly add acetic anhydride to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the N-acetyl amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Diastereomeric Salt Crystallization
This protocol outlines the general procedure for the formation and separation of diastereomeric salts.
Materials:
-
Racemic N-acetyl amino acid
-
(R)- or (S)-1-Phenylethylamine
-
Appropriate solvent (e.g., ethanol, methanol, isopropanol)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the racemic N-acetyl amino acid in the chosen solvent with gentle heating and stirring.
-
In a separate container, dissolve an equimolar amount of the chiral resolving agent, (R)- or (S)-1-phenylethylamine, in a minimal amount of the same solvent.
-
Slowly add the solution of the resolving agent to the warm solution of the N-acetyl amino acid with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize crystallization, cool the mixture further in an ice bath for 1-2 hours.
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
Protocol 3: Liberation of the Resolved N-Acetyl Amino Acid
This protocol describes how to recover the enantiomerically enriched N-acetyl amino acid from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 2
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution (e.g., 1 M NaOH) to recover the resolving agent
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Suspend the diastereomeric salt in water.
-
Acidify the suspension with dilute HCl to a pH of approximately 2. This will protonate the carboxylate group of the amino acid and liberate the free N-acetyl amino acid, which may precipitate. The 1-phenylethylamine will remain in the aqueous layer as its hydrochloride salt.
-
If the N-acetyl amino acid precipitates, collect it by filtration, wash with cold water, and dry.
-
If it remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved N-acetyl amino acid.
-
To recover the resolving agent, the acidic aqueous layer can be made basic with NaOH (pH ~10) and then extracted with an organic solvent.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of the resolved amino acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a polysaccharide-based column)
-
Resolved amino acid sample
-
Racemic standard of the amino acid
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, with or without acidic/basic modifiers)
Procedure:
-
Method Development: Develop a suitable chiral HPLC method for the specific amino acid. This involves selecting the appropriate chiral column and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the resolved amino acid sample and the racemic standard in the mobile phase or a suitable solvent to known concentrations.
-
Analysis of Racemic Standard: Inject the racemic standard onto the HPLC system to determine the retention times of the two enantiomers and to confirm that the method provides adequate separation.
-
Analysis of Resolved Sample: Inject the resolved amino acid sample onto the HPLC system under the same conditions.
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Conclusion
The resolution of amino acids using 1-phenylethylamine and its derivatives via diastereomeric salt crystallization is a robust and widely applicable method. The success of the resolution is dependent on several factors, including the choice of the N-acyl protecting group, the specific resolving agent used, the crystallization solvent, and the conditions for crystallization. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers, scientists, and drug development professionals can effectively implement and optimize this crucial technique for obtaining enantiomerically pure amino acids. The determination of enantiomeric excess by chiral HPLC is an essential final step to quantify the success of the resolution process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization of 1-Phenylethylamine
Welcome to the technical support center for the chiral resolution of 1-phenylethylamine via diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical separation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the diastereomeric salt crystallization of 1-phenylethylamine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | Improper solvent selection. The diastereomeric salt may be too soluble in the chosen solvent.[1][2] | Screen a variety of solvents (e.g., methanol, ethanol, or mixtures with water) to find a system where the desired diastereomeric salt has low solubility.[1][2][3] |
| Suboptimal molar ratio of the racemic amine to the resolving agent. | The optimal molar ratio is often 1:1, but varying the ratio can sometimes improve yield and enantiomeric excess.[1][4] | |
| Inappropriate crystallization temperature or cooling rate. Slow cooling is crucial for forming purer crystals.[1][3] | Optimize the crystallization temperature. Ensure a slow and controlled cooling process. An ice bath (0-5 °C) can be used to induce crystallization after slow cooling to ambient temperature.[3] | |
| The solution is not sufficiently supersaturated. | Concentrate the solution by carefully evaporating some of the solvent.[2] Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.[3] | |
| "Oiling Out" of the Product | The solubility of the diastereomeric salt is too high at the crystallization temperature, or the solution is too concentrated.[2] | Use a more dilute solution by increasing the solvent volume.[2] |
| The melting point of the salt is below the crystallization temperature. | Cool the solution more slowly to allow for crystal lattice formation instead of phase separation.[2] Change to a solvent in which the salt is less soluble.[2] | |
| High level of impurities. | Ensure the starting materials (racemic 1-phenylethylamine and resolving agent) are of high purity. | |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | Inefficient separation of the diastereomeric salts due to similar solubilities. | Perform one or more recrystallizations of the diastereomeric salt to improve purity.[2][4] |
| Co-precipitation of the more soluble diastereomer. | Optimize the solvent system to maximize the solubility difference between the two diastereomeric salts.[1] Fine-tune the crystallization temperature and cooling rate. | |
| Racemization of the product or resolving agent during the process. | Ensure that the temperature and pH conditions during the workup do not cause racemization.[2] Verify the optical purity of the starting resolving agent.[2] | |
| Difficulty in Liberating the Free Amine | Incomplete reaction with the base. | Ensure the solution is sufficiently basic (pH > 10) by testing with pH paper after adding a base like NaOH.[3] |
| Inefficient extraction of the free amine. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the amine. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the diastereomeric salt crystallization of 1-phenylethylamine?
A1: The resolution of racemic 1-phenylethylamine is achieved by reacting it with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (2R,3R)-(+)-tartaric acid).[5] This reaction forms a mixture of two diastereomeric salts: [(R)-amine · (R,R)-acid] and [(S)-amine · (R,R)-acid].[6] Diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[6][7][8][9] By carefully selecting the solvent and controlling crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for the separation of the enantiomers.[6]
Q2: How do I choose an appropriate resolving agent?
A2: The choice of a resolving agent is crucial for successful resolution. Common resolving agents for amines like 1-phenylethylamine are chiral carboxylic acids. (2R,3R)-(+)-Tartaric acid is a widely used and effective resolving agent for 1-phenylethylamine.[10] Other options include mandelic acid and camphorsulfonic acid.[11] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility, leading to efficient separation.[12]
Q3: Can I use a racemic resolving agent?
A3: No, using a racemic resolving agent (e.g., racemic tartaric acid) will not be effective for separating the enantiomers of 1-phenylethylamine.[13] A racemic resolving agent would form a mixture of four salts, including two pairs of enantiomers, which have identical solubilities and cannot be separated by crystallization.[13][14] A single, pure enantiomer of the resolving agent is essential.[13]
Q4: What are the most common solvents for this crystallization?
A4: Methanol is a very common and effective solvent for the resolution of 1-phenylethylamine with tartaric acid.[10] Ethanol and mixtures of alcohols with water are also frequently used.[15] The choice of solvent is a critical parameter, as it directly influences the solubility of the diastereomeric salts and, therefore, the efficiency of the separation.[2] A solvent screening is often recommended to find the optimal conditions for a specific resolution.[3]
Q5: How can I improve the purity of my resolved 1-phenylethylamine?
A5: To improve the enantiomeric purity of the resolved 1-phenylethylamine, one or more recrystallizations of the isolated diastereomeric salt can be performed.[2][4] Each recrystallization step will further enrich the less soluble diastereomer, leading to a higher enantiomeric excess in the final product. It is important to monitor the purity (e.g., by measuring optical rotation) after each step.
Experimental Protocols
Protocol 1: Resolution of (R,S)-1-Phenylethylamine with (2R,3R)-(+)-Tartaric Acid
This protocol is a representative example and may require optimization.
Materials:
-
(R,S)-1-Phenylethylamine
-
(2R,3R)-(+)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)
-
Heating and stirring apparatus
-
Vacuum filtration setup
-
Rotary evaporator
Procedure:
1. Diastereomeric Salt Formation and Crystallization: a. In a 250 mL Erlenmeyer flask, dissolve approximately 12.5 g of (+)-tartaric acid in 75 mL of methanol. Gentle heating may be required.[16] b. In a separate flask, dissolve 10.0 g (10.6 mL) of racemic (±)-α-phenylethylamine in 75 mL of methanol.[16] c. Slowly add the amine solution to the tartaric acid solution with stirring.[16][17] d. Warm the combined solution gently to near boiling, then allow it to cool slowly to room temperature.[16] e. Further cool the solution in an ice bath to promote crystallization of the less soluble diastereomeric salt.[16]
2. Isolation of the Diastereomeric Salt: a. Collect the crystalline product by suction filtration. b. Wash the crystals on the filter with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals and record the yield. DO NOT DISCARD THE FILTRATE , as it contains the other enantiomer.
3. Liberation of the Free Amine: a. Partially dissolve the collected crystals in approximately 50 mL of water. b. Add approximately 4.5 mL of 50% aqueous NaOH solution to make the solution strongly basic (check with pH paper). c. Transfer the aqueous solution to a separatory funnel and extract with 30 mL of diethyl ether. d. Separate the layers and repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether. e. Combine the ether extracts and dry them over anhydrous Na₂SO₄.
4. Recovery of the Enriched Amine: a. Decant the dried ether solution into a round-bottomed flask. b. Remove the solvent using a rotary evaporator to obtain the resolved 1-phenylethylamine.[10] c. Record the yield and determine the optical rotation to calculate the enantiomeric excess.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. iris.cnr.it [iris.cnr.it]
- 16. Solved Organic Chemistry Laboratory 7. Resolution of | Chegg.com [chegg.com]
- 17. chegg.com [chegg.com]
Troubleshooting low yield in 1-phenethylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-phenethylamine, specifically focusing on low product yield. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in this compound synthesis?
Low yields can stem from several factors, including poor quality or degradation of reagents, suboptimal reaction conditions (temperature, time, pH), formation of side products, incomplete reactions, and losses during product workup and purification.[1] For instance, many reducing agents used in reductive amination are sensitive to moisture and can decompose if not handled under anhydrous conditions.[1]
Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?
Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to spots or peaks of the starting material (acetophenone), you can determine when it has been fully consumed.
Q3: My post-reaction TLC plate shows multiple spots. What are the likely impurities?
Besides your starting material and the desired this compound, other spots could represent the intermediate imine, the over-reduction product 1-phenylethanol, or a secondary amine like di(1-phenylethyl)amine, which forms if the product amine reacts with another molecule of acetophenone.[2]
Q4: Is it normal for the final purified product to be a colorless oil?
Yes, this compound is a colorless liquid at room temperature.[3] If your product is an oil, this is the expected physical state.
Troubleshooting Guides
This section addresses specific problems encountered in the most common synthesis routes for this compound: Reductive Amination and the Leuckart Reaction.
Guide 1: Reductive Amination of Acetophenone
Reductive amination involves the reaction of acetophenone with an ammonia source to form an imine, which is then reduced to the target amine.[3][4]
Problem: Low or no conversion of acetophenone.
-
Possible Cause 1: Inactive Reducing Agent. Many common reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) are sensitive to moisture.[1][5]
-
Solution: Always use a fresh container of the reducing agent, ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If you suspect degradation, the activity of borane complexes can be determined by titration.[1]
-
-
Possible Cause 2: Unfavorable Imine Formation Equilibrium. The formation of the imine from acetophenone and ammonia is a reversible reaction.[4] The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Conduct the reaction under conditions that remove water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves. The reaction is also typically favored under weakly acidic conditions (pH 4-5).[6] For less reactive substrates, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields.[5]
-
Problem: Significant formation of side products.
-
Possible Cause 1: Reduction of Acetophenone to 1-Phenylethanol. If the reducing agent is not selective, it can reduce the starting ketone directly to an alcohol.[2] This is common with strong reducing agents like sodium borohydride.[5]
-
Possible Cause 2: Formation of Di(1-phenylethyl)amine. The product, this compound, can act as a nucleophile and react with another molecule of acetophenone and the subsequent imine intermediate, leading to the formation of a secondary amine.
-
Solution: Use a large excess of the ammonia source to outcompete the product amine in the reaction with the starting ketone. When using catalytic hydrogenation, maintaining a high pressure of ammonia is beneficial.[7]
-
Guide 2: The Leuckart Reaction
The Leuckart reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[3][8]
Problem: Low yield of the N-formyl intermediate.
-
Possible Cause 1: Suboptimal Reaction Temperature. This reaction requires high temperatures, often between 150-185°C.[9] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to decomposition.
-
Solution: Carefully control the reaction temperature using an oil bath or heating mantle with a temperature controller. A typical procedure involves heating until the temperature of the reaction mixture reaches 185°C.[9]
-
-
Possible Cause 2: Insufficient Reaction Time. The formation of the N-formyl intermediate can take several hours.
-
Solution: Ensure the reaction is heated for a sufficient duration. A common protocol involves heating for 2-3 hours at 180-185°C.[9] Monitor the reaction by TLC to confirm the disappearance of acetophenone.
-
Problem: Incomplete hydrolysis of the N-formyl intermediate.
-
Possible Cause 1: Inadequate Hydrolysis Conditions. The hydrolysis of the stable formamide intermediate requires harsh conditions, typically boiling in strong acid.[9]
-
Solution: After the initial reaction, add concentrated hydrochloric acid to the crude formamide and heat the mixture to reflux for at least 40 minutes to ensure complete hydrolysis.[9]
-
Problem: Product loss during workup and purification.
-
Possible Cause 1: Inefficient Extraction. this compound hydrochloride is water-soluble. To extract the free amine into an organic solvent, the aqueous solution must be made strongly basic.
-
Solution: After hydrolysis, cool the acidic solution and slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (check with pH paper).[9][10] This deprotonates the amine, making it less water-soluble and extractable into a solvent like benzene or diethyl ether. Perform multiple extractions to maximize recovery.[9]
-
-
Possible Cause 2: Incomplete Distillation. If purifying by distillation (either fractional or steam), product can be lost if the distillation is stopped prematurely.
-
Solution: When performing steam distillation, continue collecting the distillate until it is no longer basic.[9] For vacuum distillation, ensure the system is free of leaks to maintain a stable, low pressure, allowing for distillation at a lower temperature to prevent decomposition.
-
Data Presentation
Table 1: Troubleshooting Summary for Reductive Amination
| Observed Problem | Potential Cause | Recommended Solution | Citation |
| Low Conversion | Inactive/decomposed reducing agent | Use fresh, anhydrous reagents; perform reaction under inert gas. | [1] |
| Unfavorable imine equilibrium | Remove water (Dean-Stark/molecular sieves); adjust to weakly acidic pH. | [4][6] | |
| Formation of 1-Phenylethanol | Ketone reduction by non-selective reducing agent | Use a milder, imine-selective reducing agent (e.g., NaBH₃CN, STAB). | [5][6] |
| Formation of Secondary Amine | Product amine reacts with starting material | Use a large excess of the ammonia source. | [7] |
| Product Loss During Workup | Incomplete basification before extraction | Make the aqueous layer strongly alkaline with NaOH before extracting. | [9][10] |
Table 2: Typical Leuckart Reaction Parameters
| Parameter | Value/Condition | Purpose | Citation |
| Reactants | Acetophenone, Ammonium Formate | Ketone precursor and nitrogen/hydride source. | [9] |
| Molar Ratio | ~1 : 2.2 (Acetophenone : Ammonium Formate) | Excess ammonium formate drives the reaction. | [9] |
| Reaction Temperature | 150°C to 185°C | Required for imine formation and reduction. | [9][11] |
| Reaction Time | 2 - 3 hours at 180-185°C | To ensure complete formation of the N-formyl intermediate. | [9] |
| Hydrolysis | Concentrated HCl, reflux | To convert the N-formyl intermediate to the primary amine. | [9] |
| Workup | Basification with NaOH, then extraction or steam distillation | To isolate the free amine product. | [9] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride (Illustrative)
-
Imine Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq.) in methanol. Add ammonium acetate (10 eq.) and stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in a minimal amount of cold methanol. Add the NaBH₃CN solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction's completion by TLC.
-
Workup: Quench the reaction by carefully adding 2M HCl until the solution is acidic. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and wash with diethyl ether to remove any unreacted acetophenone. Make the aqueous layer strongly basic with concentrated NaOH solution. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting oil by vacuum distillation.
Protocol 2: Leuckart Reaction with Ammonium Formate
This protocol is adapted from a literature procedure.[9]
-
Reaction Setup: In a 250 ml Claisen flask, combine ammonium formate (125 g) and acetophenone (75 g). Add a few boiling chips. Insert a thermometer so the bulb is near the bottom of the flask.
-
Heating: Heat the flask in an air bath. The mixture will melt into two layers. Continue heating; the mixture becomes homogeneous around 150-155°C as the reaction begins. Continue heating slowly until the temperature of the liquid rises to 185°C (this may take about 2 hours). During this time, water, ammonium carbonate, and some acetophenone will distill off.
-
Reaction Completion: Stop heating when the temperature reaches 185°C. Separate the upper acetophenone layer from the distillate and return it to the reaction flask. Heat the mixture for an additional 3 hours at 180-185°C.
-
Initial Workup: Allow the mixture to cool. Transfer it to a separatory funnel and wash with 100 ml of water to remove excess formamide and ammonium formate. Separate the lower layer, which is the crude N-formyl-1-phenylethylamine.
-
Hydrolysis: Return the crude formamide to the flask. Add 75 ml of concentrated hydrochloric acid and a few boiling chips. Heat the mixture, collecting any benzene that distills off, and then boil gently for 40 minutes.
-
Isolation: Cool the reaction mixture. Extract with benzene to remove any unreacted acetophenone. Transfer the aqueous acid solution to a larger flask suitable for steam distillation.
-
Purification: Carefully make the solution strongly basic by adding a solution of 62.5 g of sodium hydroxide in 125 ml of water. Steam distill the mixture, collecting the distillate until it is no longer alkaline. The product, this compound, will be in the distillate. It can be further purified by extraction and vacuum distillation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Buy 1-Phenylethylamine | 618-36-0 [smolecule.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and resolution of alpha-phenylethylamine [designer-drug.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Leuckart Synthesis of 1-Phenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Leuckart synthesis to produce 1-phenethylamine from acetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the Leuckart synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yielded a significant amount of a high-boiling, viscous oil instead of the expected this compound. What could be the cause?
A1: The formation of high-boiling point, viscous oils often indicates the production of secondary and tertiary amines, such as N,N-di(1-phenylethyl)amine. This side reaction is favored when the newly formed primary amine attacks another molecule of the intermediate imine.
-
Possible Cause: The molar ratio of the amine source (formamide or ammonium formate) to acetophenone is too low.
-
Solution: Increase the excess of the amine source. A molar ratio of at least 4:1 of formamide to acetophenone is recommended to favor the formation of the primary amine.[1]
Q2: The yield of this compound is consistently low, even with a high excess of formamide. What other factors could be at play?
A2: Low yields can result from several factors, including reaction temperature, the presence of water, and the choice of reagents.
-
Possible Cause 1: Suboptimal Reaction Temperature. While the Leuckart reaction requires high temperatures, excessively high temperatures can lead to decomposition and the formation of resinous byproducts. Conversely, a temperature that is too low will result in a slow or incomplete reaction.
-
Solution 1: Maintain a reaction temperature in the range of 160-170°C for optimal results. Some studies have shown that increasing the temperature to 190-200°C can actually decrease the yield.[2] However, an optimized procedure at 205°C with specific conditions has been reported to give a high crude yield of 86%.
-
Possible Cause 2: Improper Water Content. The presence of a small amount of water is often necessary to facilitate the in situ formation of ammonium formate from formamide, which can act as the reducing agent.[3] However, too much water can lower the reaction temperature and hinder the initial condensation step. Conversely, completely anhydrous conditions when using only formamide can also lead to lower yields.
-
Solution 2: If using formamide as the primary reagent, the addition of a small, controlled amount of water can be beneficial. If using ammonium formate, it is often heated to a temperature that allows for the slow removal of water, driving the reaction forward.
-
Possible Cause 3: Choice of Reagent. Formamide alone can give lower yields compared to a mixture of formamide and formic acid or ammonium formate.[4]
-
Solution 3: Consider using a mixture of formamide and formic acid, or ammonium formate, which often provide better yields of the primary amine.
Q3: I have isolated a crystalline byproduct from my reaction mixture. What could it be?
A3: A common crystalline byproduct in the Leuckart reaction with acetophenone is 4-methyl-5-phenylpyrimidine.
-
Possible Cause: This heterocyclic compound is formed from the condensation of two molecules of the intermediate enamine (derived from acetophenone and ammonia/formamide) with another molecule of formamide. High temperatures can promote its formation.
-
Solution: Optimizing the reaction temperature to the lower end of the effective range (around 160°C) and ensuring a sufficient excess of the aminating agent can help to minimize the formation of this byproduct.
Q4: My final product is difficult to purify and appears to be a mixture of several basic compounds. How can I improve the purity?
A4: The crude product of a Leuckart reaction is often a mixture of the primary amine, unreacted ketone, and various side products.
-
Possible Cause: Inadequate workup and purification procedures.
-
Solution: A thorough workup is crucial. After the initial reaction, the intermediate N-formyl-1-phenethylamine must be hydrolyzed to the primary amine, typically by refluxing with hydrochloric acid. After hydrolysis, unreacted acetophenone can be removed by extraction with a nonpolar solvent. The aqueous layer is then made strongly basic to liberate the free amine, which can be extracted and purified by fractional distillation under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of formamide in the Leuckart reaction?
A1: Formamide serves a dual role in the Leuckart reaction. It acts as both the source of the amino group and, through its decomposition or reaction with water, as a source of the reducing agent, formic acid (in the form of formate).
Q2: Can I use ammonium formate instead of formamide?
A2: Yes, ammonium formate is a common reagent for the Leuckart reaction and often gives better yields of the primary amine compared to formamide alone.[5] When heated, ammonium formate can dehydrate to form formamide in situ.
Q3: What is the intermediate product before hydrolysis?
A3: The initial product of the reductive amination of acetophenone with formamide is N-formyl-1-phenethylamine. This amide must be hydrolyzed, typically with a strong acid like HCl, to yield the final product, this compound.
Q4: Are there any alternatives to the Leuckart reaction for synthesizing this compound?
A4: Yes, other methods for the reductive amination of acetophenone exist. These include catalytic hydrogenation in the presence of ammonia and a metal catalyst (e.g., Raney nickel or platinum), and reduction with complex metal hydrides like sodium borohydride in the presence of an ammonium salt.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of this compound from acetophenone in the Leuckart reaction.
| Parameter | Condition | This compound Yield (%) | Side Products Noted | Reference |
| Molar Ratio (Formamide:Acetophenone) | 3:1 | 62 | Increased secondary/tertiary amines | |
| 4:1 | 72 | [1] | ||
| 5:1 | 73 | [1] | ||
| Temperature | 120-130°C (with ammonium formate) | 10 (after 4 hours) | Low conversion | [1] |
| 160-170°C | Generally higher yields | |||
| 190-200°C | Lower yields than at 160-170°C | Increased decomposition/resinous byproducts | [2] | |
| 205°C (optimized procedure) | 86 (crude) | |||
| Reagent | Formamide alone | Lower yields | [4] | |
| Ammonium formate | Better yields than formamide alone | [5] | ||
| Formamide + Formic Acid | Generally good yields | [4] |
Experimental Protocols
Optimized Leuckart Synthesis of this compound
This protocol is based on an optimized procedure for the reductive amination of acetophenone.
Materials:
-
Acetophenone
-
Formamide
-
Water
-
6 M Hydrochloric acid
-
5 M Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), formamide (4.5 eq), and water (in a weight ratio of 2.5:1 with acetophenone).
-
Heating: Heat the mixture with vigorous stirring in an oil bath maintained at 205°C for 6 hours.
-
Hydrolysis: Cool the reaction mixture to approximately 100°C and add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the intermediate N-formyl-1-phenethylamine.
-
Workup - Removal of Unreacted Ketone: After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted acetophenone. Discard the ether layer.
-
Workup - Liberation of the Amine: Make the aqueous layer strongly alkaline by the careful addition of 5 M sodium hydroxide while cooling the flask in an ice bath.
-
Workup - Extraction of the Amine: Extract the liberated this compound from the basic aqueous layer with three portions of diethyl ether.
-
Drying and Solvent Removal: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the Leuckart synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for the Leuckart synthesis of this compound.
References
Technical Support Center: Chiral HPLC Separation of 1-Phenylethylamine Enantiomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the HPLC separation of 1-phenylethylamine enantiomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of 1-phenylethylamine.
Problem: Poor or No Resolution of Enantiomers
Possible Causes and Solutions
| Possible Cause | Suggested Solutions |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral recognition. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability. If initial attempts with one type of CSP are unsuccessful, screening different types of chiral columns is recommended. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly influences enantioselectivity. For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase chromatography, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. |
| Incorrect Mobile Phase Additives | For a basic compound like 1-phenylethylamine, residual silanol groups on the silica support can cause peak tailing and poor resolution. Adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% v/v) can mask these silanol groups and improve peak shape and resolution. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) is used. |
| Inappropriate Column Temperature | Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as lower temperatures often, but not always, lead to better resolution. |
| High Flow Rate | A high flow rate can reduce the interaction time between the enantiomers and the CSP, leading to decreased resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves. |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor or no resolution.
Problem: Peak Tailing
Possible Causes and Solutions
| Possible Cause | Suggested Solutions |
| Secondary Interactions with Silanols | The basic nature of 1-phenylethylamine can lead to strong interactions with acidic residual silanol groups on the silica surface of the column, causing peak tailing.[1][2] Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%) to mask these active sites.[1][2] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] Reduce the sample concentration or the injection volume. |
| Column Contamination | A contaminated guard column or analytical column can lead to poor peak shape.[1] Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void | A void at the head of the column can cause peak splitting or tailing. This may require column replacement. |
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of 1-phenylethylamine enantiomers?
A1: The primary challenges include achieving adequate resolution between the two enantiomers, overcoming peak tailing due to the basic nature of the amine, and finding the optimal combination of a chiral stationary phase (CSP) and mobile phase. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by the CSP.[3]
Q2: When should I consider derivatization for the separation of 1-phenylethylamine enantiomers?
A2: Derivatization should be considered when direct chiral HPLC methods fail to provide adequate resolution or when a chiral column is not available. By reacting the 1-phenylethylamine enantiomers with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).
Q3: What are some common chiral derivatizing agents for amines?
A3: Common chiral derivatizing agents for amines include o-phthalaldehyde (OPA) with a chiral thiol, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and chiral chloroformates.
Q4: How do mobile phase additives like TFA and DEA improve separation?
A4: Mobile phase additives can significantly improve peak shape and resolution. For basic analytes like 1-phenylethylamine, a basic additive such as diethylamine (DEA) or triethylamine (TEA) is added to the mobile phase to compete with the analyte for active silanol sites on the column packing, thereby reducing peak tailing.[1][2] Conversely, for acidic analytes, an acidic additive like trifluoroacetic acid (TFA) is used to suppress the ionization of the analyte and reduce unwanted interactions with the stationary phase.
Q5: Can I use the same method for both analytical and preparative scale separations?
A5: While the same principles apply, direct scaling up from an analytical to a preparative method is not always straightforward. Preparative separations require higher sample loads, which can affect resolution. The method may need to be re-optimized for the larger column dimensions and higher flow rates used in preparative chromatography. Column overload is a major consideration in preparative scale work.
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
This protocol provides a general starting point for the direct separation of 1-phenylethylamine enantiomers.
-
Column: A cellulose or amylose-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic 1-phenylethylamine in the mobile phase to a concentration of approximately 1 mg/mL.
Methodology:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation and identify the two enantiomer peaks.
-
If resolution is not optimal, systematically adjust the percentage of isopropanol in the mobile phase. A lower percentage of isopropanol will generally increase retention and may improve resolution.
-
Ensure the presence of DEA in the mobile phase to maintain good peak shape.
Protocol 2: Indirect Separation via Derivatization with a Chiral Reagent
This protocol describes the formation of diastereomers for separation on an achiral column.
-
Derivatizing Reagent: (S)-(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).
-
Reaction:
-
In a vial, dissolve 1 mg of racemic 1-phenylethylamine in 1 mL of acetone.
-
Add 1.5 equivalents of the FLEC reagent.
-
Add 2 equivalents of a non-chiral base (e.g., pyridine) to catalyze the reaction.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
-
HPLC Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Methodology:
-
After the derivatization reaction is complete, inject the sample directly into the HPLC system.
-
The two diastereomers should be well-resolved on the C18 column.
-
Optimize the gradient profile as needed to improve the separation.
Quantitative Data Summary
The following table summarizes typical performance data for the separation of 1-phenylethylamine enantiomers under different conditions. Please note that actual results may vary depending on the specific column, instrument, and experimental conditions.
| Method | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Direct (Normal Phase) | Chiralcel OD-H | n-Hexane/Isopropanol (90/10) + 0.1% DEA | Enantiomer 1: 8.5Enantiomer 2: 9.8 | > 1.8 |
| Direct (Normal Phase) | Chiralpak AD-H | n-Hexane/Ethanol (95/5) + 0.1% DEA | Enantiomer 1: 12.3Enantiomer 2: 14.1 | > 2.0 |
| Indirect (Reversed-Phase) | C18 | Acetonitrile/Water Gradient + 0.1% Formic Acid | Diastereomer 1: 15.2Diastereomer 2: 16.5 | > 2.5 |
References
Technical Support Center: Enhancing the Efficacy of 1-Phenylethylamine as a Chiral Auxiliary
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1-phenylethylamine as a chiral auxiliary. Our aim is to help you increase the efficiency of your reactions and overcome common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the use of 1-phenylethylamine as a chiral auxiliary in a question-and-answer format.
Issue 1: Low Diastereoselectivity in Alkylation Reactions
-
Question: I am observing a low diastereomeric ratio (d.r.) in the alkylation of an amide derived from 1-phenylethylamine. What are the potential causes and how can I improve the selectivity?
-
Answer: Low diastereoselectivity can stem from several factors related to the enolate intermediate's conformation and the reaction conditions. The bulky phenyl group of the auxiliary is intended to create a sterically biased environment, but its effectiveness can be compromised.[1][2]
-
Potential Cause: Incomplete Deprotonation. If the deprotonation to form the enolate is not complete, the remaining starting material can interfere with the stereoselectivity.
-
Solution: Ensure complete enolate formation by using a sufficiently strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). Allow adequate time for deprotonation at low temperatures, typically -78 °C, and consider using a slight excess of the base.[3]
-
-
Potential Cause: Enolate Geometry. The geometry of the enolate (E vs. Z) can significantly influence the facial selectivity of the alkylation.
-
Solution: The solvent and counterion can affect the enolate geometry. Tetrahydrofuran (THF) is a common solvent choice. Exploring other ethereal solvents like 2-methyl-THF or diethyl ether might be beneficial. Additives, such as HMPA or DMPU, can also influence the enolate structure, but should be used with caution due to toxicity.
-
-
Potential Cause: Reaction Temperature. The temperature at which the alkylation is performed is critical for achieving high diastereoselectivity.
-
Solution: Maintain a low temperature (-78 °C) throughout the addition of the electrophile. Allowing the reaction to warm prematurely can lead to a decrease in selectivity. Careful and controlled warming may be necessary for the reaction to proceed, but it should be monitored closely.[3]
-
-
Potential Cause: Nature of the Electrophile. The size and reactivity of the electrophile can impact the stereochemical outcome.
-
Solution: Highly reactive electrophiles may react too quickly, leading to lower selectivity. If possible, consider using a less reactive electrophile or adding it more slowly to the reaction mixture.
-
-
Issue 2: Difficulty in Cleaving the Chiral Auxiliary
-
Question: I am struggling to remove the 1-phenylethylamine auxiliary from my product without causing racemization or decomposition. What are the best methods for cleavage?
-
Answer: The cleavage of the amide bond to remove the auxiliary is a critical step and harsh conditions can indeed lead to undesired side reactions.[4]
-
Method 1: Strong Acid Hydrolysis. This is a common method but can be harsh.
-
Protocol: Refluxing the amide in strong aqueous acid, such as 6N HCl, is a standard procedure.[4] However, this method can cause racemization at the newly formed stereocenter, especially if it is adjacent to a carbonyl group.
-
Troubleshooting: If racemization is observed, reducing the reaction time and temperature should be attempted. Monitoring the reaction closely by TLC is crucial.
-
-
Method 2: Mild Acid Hydrolysis. Milder acidic conditions can be employed for sensitive substrates.
-
Protocol: A method using methanesulfonic acid in toluene has been reported to be effective and more selective.[1]
-
Advantages: This method often proceeds under milder conditions than strong acid hydrolysis, potentially minimizing side reactions.
-
-
Method 3: Basic Hydrolysis. This method is also an option, though it can be slower than acid hydrolysis.
-
Issue 3: Low Yield in Amide Formation
-
Question: I am getting a low yield when coupling my carboxylic acid with 1-phenylethylamine. How can I optimize this reaction?
-
Answer: The formation of the initial amide is crucial for the success of the subsequent diastereoselective reaction. Low yields can often be attributed to inefficient coupling reagents or suboptimal reaction conditions.[7][8]
-
Potential Cause: Inefficient Activation of the Carboxylic Acid. The carboxylic acid needs to be activated to react efficiently with the amine.
-
Solution: A variety of coupling reagents can be used. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[8] For more challenging couplings, more potent reagents like HATU or PyBOP can be employed.[8][9] The addition of an activating agent like HOBt or DMAP can also improve the reaction rate and yield.[1]
-
-
Potential Cause: Competing Acid-Base Reaction. The carboxylic acid and the amine can undergo an acid-base reaction to form a salt, which is unreactive.
-
Solution: Ensure that the reaction is performed under conditions that favor amide bond formation. The use of a non-nucleophilic base, like triethylamine or diisopropylethylamine (DIPEA), can help to neutralize any acid formed during the reaction without interfering with the coupling.[8]
-
-
Potential Cause: Steric Hindrance. If either the carboxylic acid or the amine is sterically hindered, the coupling reaction can be slow.
-
Solution: In such cases, increasing the reaction time, elevating the temperature (with caution), or using a more powerful coupling reagent may be necessary.[9]
-
-
Quantitative Data
The diastereoselectivity of the alkylation of amides derived from (S)-1-phenylethylamine is highly dependent on the substrate, electrophile, and reaction conditions. The following table summarizes representative data.
| Entry | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | N-propionyl-(S)-1-phenylethylamine | Methyl Iodide | LDA | THF | -78 | 90:10 |
| 2 | N-propionyl-(S)-1-phenylethylamine | Benzyl Bromide | LDA | THF | -78 | 95:5 |
| 3 | N-butyryl-(S)-1-phenylethylamine | Ethyl Iodide | NaHMDS | THF | -78 | 88:12 |
| Note: This data is illustrative and optimization is often necessary to achieve high diastereoselectivity for different substrates.[1] |
Experimental Protocols
Protocol 1: Synthesis of Chiral N-Acyl Amides from (S)-1-Phenylethylamine
-
Objective: To synthesize the starting chiral amide by coupling a carboxylic acid with (S)-1-phenylethylamine.[1]
-
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and an activating agent (e.g., HOBt or DMAP) (0.1 eq.).
-
Stir the mixture for 15-30 minutes.
-
Add (S)-1-phenylethylamine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral N-acyl amide.[1]
-
Protocol 2: Diastereoselective Alkylation of Chiral N-Acyl Amides
-
Objective: To perform the diastereoselective alkylation of the chiral amide to create a new stereocenter.[1]
-
Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of a strong base (e.g., LDA or LiHMDS) (1.1 eq.) to the amide solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., an alkyl halide) (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.[1][3]
-
Protocol 3: Cleavage of the 1-Phenylethylamine Auxiliary
-
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.
-
Method A: Acidic Hydrolysis [4]
-
Dissolve the N-(1-phenylethyl) carboxamide in a suitable solvent (e.g., dioxane, acetic acid).
-
Add an excess of aqueous strong acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent. The aqueous layer will contain the protonated (S)-1-phenylethylamine, which can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.
-
Purify the product by crystallization or column chromatography.
-
-
Method B: Mild Cleavage with Methanesulfonic Acid [1]
-
Dissolve the N-(1-phenylethyl) carboxamide in toluene.
-
Add less than one equivalent of methanesulfonic acid (MsOH).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Work-up the reaction as described for the acidic hydrolysis to isolate the desired product and recover the chiral auxiliary.[1]
-
Visualizations
Caption: General workflow for asymmetric synthesis using (S)-1-phenylethylamine.
Caption: Troubleshooting logic for low diastereoselectivity in alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. fishersci.dk [fishersci.dk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: 1-Phenylethylamine Recovery and Recycling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and recycling of 1-phenylethylamine following its resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recovering 1-phenylethylamine after resolution?
A1: The recovery process is based on breaking the diastereomeric salt complex formed during resolution. Typically, a racemic mixture of 1-phenylethylamine is reacted with a chiral acid, like L-(+)-tartaric acid, to form two diastereomeric salts with different solubilities.[1][2][3] One salt selectively crystallizes and is separated. To recover the amine, the crystalline salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free 1-phenylethylamine, which can then be extracted.[4][5]
Q2: How can I recover the other enantiomer of 1-phenylethylamine that remains in the solution (filtrate)?
A2: The enantiomer that forms the more soluble diastereomeric salt remains in the filtrate or "mother liquor".[4][6] The recovery process for this enantiomer is essentially the same as for the crystallized one. The solvent from the filtrate is typically evaporated, the residue is dissolved in water, and a strong base is added to liberate the free amine. This is followed by extraction with an organic solvent to isolate the second enantiomer.[4][6]
Q3: Is it possible to recycle the unwanted enantiomer?
A3: Yes, recycling the unwanted enantiomer is a key strategy for improving process efficiency, though it involves an additional step.[7] This is typically achieved by racemization, where the unwanted enantiomer is converted back into a racemic mixture. This racemized mixture can then be reintroduced into the resolution process, theoretically allowing for a complete conversion of the racemate to the desired enantiomer over multiple cycles.[7]
Q4: What are the most common resolving agents used for 1-phenylethylamine?
A4: The most common and classic resolving agent is L-(+)-tartaric acid due to its effectiveness, availability, and low cost.[8] Other chiral acids such as (-)-malic acid and (-)-mandelic acid can also be employed.[3] The choice of resolving agent can influence the efficiency of the separation.
Q5: Why is it crucial to add a base like sodium hydroxide (NaOH) during the recovery step?
A5: Adding a strong base is a critical step. The 1-phenylethylamine is ionically bonded to the chiral acid in the diastereomeric salt form. The base deprotonates the ammonium ion of the amine and neutralizes the carboxylic acid, breaking the salt complex.[2][9] This converts the amine salt, which is water-soluble, into the free amine (often an oil or a solid), which is less soluble in water and can be extracted with an organic solvent.[4][5] Without the base, the amine would remain in its salt form and would not be extractable.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Recovered Amine | 1. Incomplete breaking of the diastereomeric salt. 2. Insufficient extraction from the aqueous layer. 3. Formation of emulsions during extraction. | 1. Ensure the aqueous solution is sufficiently basic (pH > 12) by testing with pH paper before extraction.[4] 2. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery.[11] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently.[5][7] |
| Low Optical Purity of Recovered Amine | 1. Co-precipitation of the more soluble diastereomeric salt during resolution. 2. Formation of needle-like crystals instead of prismatic ones, which can trap impurities.[11] 3. Incomplete separation of aqueous and organic layers during extraction. | 1. Recrystallize the diastereomeric salt from the same solvent (e.g., methanol) before proceeding to the base treatment step. This can significantly improve purity.[12] 2. If needle-like crystals form, gently heat the solution to redissolve them and then allow it to cool slowly and undisturbed to promote the growth of prismatic crystals.[11][13] 3. Allow adequate time for the layers to separate completely and perform the separation carefully. |
| Recovered Amine is Wet (Contains Water) | 1. Inadequate drying of the organic extract. 2. Transfer of some of the aqueous layer along with the organic extract. | 1. Use a sufficient amount of a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃).[4][5] Allow sufficient time for drying (e.g., 10-15 minutes) and swirl occasionally. 2. Carefully separate the layers in the separatory funnel to avoid carrying over water. |
| No Oily Layer (Free Amine) Forms After Adding Base | 1. Insufficient amount of base was added. 2. The concentration of the amine is very low. | 1. Add more of the concentrated base solution until the mixture is strongly basic. Re-check the pH.[4] 2. Proceed with the solvent extraction. Even if a distinct layer is not visible, the amine will be extracted into the organic phase. |
Experimental Protocols
Protocol 1: Recovery of 1-Phenylethylamine from Crystallized Diastereomeric Salt
This protocol details the liberation and extraction of an enantiomer of 1-phenylethylamine (e.g., the (S)-enantiomer) from its less soluble diastereomeric salt with (+)-tartaric acid.
-
Dissolution of the Salt: Partially dissolve the collected crystals of the diastereomeric salt in approximately 50 mL of water in a flask or beaker.[4]
-
Basification: While stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution is strongly basic.[4][11] Check the pH with indicator paper to ensure it is above 12. The amine salt will convert to the free amine, which may appear as a cloudy or oily layer.[5]
-
Extraction Setup: Transfer the basic aqueous mixture to a separatory funnel.
-
First Extraction: Add approximately 30 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane).[4][6] Stopper the funnel and, while inverting and venting frequently, shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Layer Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer (containing the amine) will typically be the top layer if using diethyl ether, or the bottom layer if using dichloromethane.
-
Collection: Carefully drain the aqueous layer and collect the organic layer in a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.[11] Combine all organic extracts.
-
Drying: Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), to the combined organic extracts and swirl for several minutes to remove residual water.[4]
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 1-phenylethylamine as an oil.[4]
-
Final Analysis: Record the final mass to calculate the percent recovery. The optical purity can be determined using a polarimeter.[11]
Protocol 2: Recovery of 1-Phenylethylamine from the Filtrate (Mother Liquor)
This protocol is for recovering the other enantiomer (e.g., the (R)-enantiomer) from the filtrate remaining after the initial crystallization.
-
Solvent Evaporation: Transfer the methanolic filtrate to a round-bottom flask and remove the methanol using a rotary evaporator.[4]
-
Redissolution: Dissolve the resulting residue in approximately 50 mL of water.[4]
-
Basification and Extraction: Follow steps 2 through 10 from Protocol 1 to liberate, extract, dry, and isolate the second amine enantiomer.
Data Presentation
Table 1: Typical Recovery Yields and Purity
| Stage | Parameter | Typical Value | Notes |
| Diastereomeric Salt Crystallization | Yield of Salt | 40-60% (based on one enantiomer) | Yield is highly dependent on solvent, temperature, and cooling rate. |
| Recovery from Crystals | Chemical Yield | >90% | Refers to the recovery from the isolated salt. |
| Recovery from Crystals | Optical Purity (ee%) | 85-99% | Can be improved by recrystallizing the salt before basification.[7] |
| Recovery from Filtrate | Chemical Yield | >85% | Yield depends on the efficiency of the initial crystallization. |
| Recovery from Filtrate | Optical Purity (ee%) | Variable | Purity is often lower than the crystallized enantiomer and depends on the initial separation's efficiency. |
Visualizations
Experimental Workflow for 1-Phenylethylamine Recovery
The following diagram illustrates the complete workflow for separating and recovering both enantiomers of 1-phenylethylamine after resolution with tartaric acid.
Caption: Workflow for the resolution and subsequent recovery of both enantiomers of 1-phenylethylamine.
Logical Flow for Troubleshooting Low Optical Purity
This decision-making diagram helps diagnose and solve issues related to low enantiomeric excess (ee%) in the recovered product.
Caption: A troubleshooting decision tree for diagnosing low optical purity in recovered 1-phenylethylamine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. rsc.org [rsc.org]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solved In this experiment (S)-(-)-l-phenylethylamine will be | Chegg.com [chegg.com]
- 10. Experiment 3 Resolution Of Phenylethylamine | ipl.org [ipl.org]
- 11. vernier.com [vernier.com]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Racemic 1-Phenylethylamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from racemic 1-phenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude racemic 1-phenylethylamine synthesized by reductive amination of acetophenone?
A1: The most prevalent impurities include unreacted starting materials, primarily acetophenone, and byproducts formed during the synthesis, such as di-(α-phenylethyl)amine.[1] Residual solvents used during the synthesis and workup, as well as water, are also common.
Q2: How can I remove unreacted acetophenone from my 1-phenylethylamine sample?
A2: Steam distillation is a highly effective method for removing excess acetophenone from the reaction mixture after the initial synthesis.[1] Alternatively, fractional distillation under reduced pressure of the final product can separate the lower-boiling 1-phenylethylamine from the higher-boiling acetophenone.
Q3: My final product is wet. How can I effectively dry 1-phenylethylamine?
A3: After an aqueous workup and extraction with an organic solvent, the organic layer containing the amine should be dried over a suitable drying agent. Anhydrous potassium carbonate or sodium hydroxide pellets are effective for this purpose.[1][2] Following the removal of the drying agent, the solvent can be evaporated, and the amine can be further purified by distillation.
Q4: I've performed a chiral resolution. How do I remove the resolving agent, such as tartaric acid?
A4: To remove a chiral acid like tartaric acid, the diastereomeric salt is typically dissolved in water and treated with a strong base, such as sodium hydroxide, to deprotonate the amine.[2][3] This makes the tartaric acid soluble in the aqueous layer as a salt, while the free 1-phenylethylamine becomes an oily layer that can be separated by extraction with an organic solvent like diethyl ether.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after purification | Incomplete extraction of the amine. | Perform multiple extractions (at least three) with a suitable organic solvent from the aqueous layer after basification. Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine. |
| Loss of product during distillation. | Carefully monitor the temperature and pressure during fractional distillation to avoid co-distillation with higher boiling impurities or decomposition. Ensure the distillation apparatus is properly set up to minimize losses. | |
| Product is cloudy or contains an aqueous layer | Incomplete drying of the organic extract. | Increase the amount of drying agent or the drying time. Ensure the drying agent is fresh. After drying, decant or filter the solution carefully to avoid transferring any of the drying agent into the distillation flask. |
| Presence of a high-boiling point impurity in the final product | Inefficient fractional distillation. | Use a fractionating column with a higher number of theoretical plates. Control the heating rate to ensure a slow and steady distillation, allowing for better separation of components with different boiling points. The byproduct di-(α-phenylethyl)amine has a higher boiling point and may require careful fractionation to remove.[1] |
| Incomplete removal of the chiral resolving agent | Insufficient basification. | After forming the diastereomeric salt, ensure the solution is made strongly basic with a reagent like 50% aqueous NaOH to fully liberate the free amine from the chiral acid.[3] Test the pH of the aqueous layer to confirm it is sufficiently high. |
Data on Common Impurities and Removal Methods
| Impurity | Typical Source | Removal Method | Principle of Removal |
| Acetophenone | Unreacted starting material in reductive amination.[1][4] | Steam distillation or Fractional distillation.[1] | Difference in volatility. Acetophenone is less volatile than 1-phenylethylamine. |
| Di-(α-phenylethyl)amine | Byproduct of synthesis.[1] | Fractional distillation under reduced pressure.[1] | Difference in boiling point. The secondary amine has a higher boiling point than the primary amine. |
| Tartaric Acid (or other chiral acids) | Reagent used for chiral resolution.[3][5] | Acid-base extraction.[2][3] | The amine is liberated by adding a base, making the chiral acid water-soluble as its salt, while the amine can be extracted into an organic solvent. |
| Organic Solvents (e.g., benzene, diethyl ether) | Used during synthesis and extraction.[1][3] | Evaporation and final distillation. | The solvents are typically more volatile than 1-phenylethylamine. |
| Water | Introduced during aqueous workup steps.[2] | Drying with anhydrous salts (e.g., K₂CO₃, Na₂SO₄).[2] | The anhydrous salts physically adsorb water from the organic solution. |
Experimental Protocols
Protocol 1: General Purification of Crude Racemic 1-Phenylethylamine
This protocol is adapted from a procedure for synthesizing and purifying α-phenylethylamine.[1]
-
Acidification and Steam Distillation:
-
Cool the crude reaction mixture in an ice bath.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Perform steam distillation for an extended period (e.g., 10-12 hours) to remove volatile, non-basic impurities like excess acetophenone.
-
-
Liberation and Extraction of the Amine:
-
Cool the remaining acidic solution.
-
Slowly add the solution to a flask containing solid sodium hydroxide while cooling in an ice bath. This will liberate the free amine, which will separate as an oily layer.
-
Separate the amine layer.
-
Extract the remaining aqueous layer multiple times with an organic solvent such as diethyl ether or benzene.
-
Combine the organic extracts with the initial amine layer.
-
-
Drying and Final Purification:
-
Dry the combined organic solution over solid sodium hydroxide or anhydrous potassium carbonate.[1][2]
-
Remove the drying agent by filtration or decantation.
-
Remove the solvent by evaporation.
-
Perform fractional distillation of the residue under reduced pressure to obtain pure racemic 1-phenylethylamine.
-
Process Visualizations
Caption: Workflow for the purification of racemic 1-phenylethylamine.
References
Optimizing reaction conditions for 1-phenylethylamine in asymmetric synthesis
Technical Support Center: Asymmetric Synthesis of 1-Phenylethylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the reaction conditions for the asymmetric synthesis of 1-phenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric synthesis of 1-phenylethylamine? The most prevalent and straightforward method is the asymmetric reductive amination of acetophenone.[1] This one-step approach is highly efficient for producing chiral primary amines.[2] Alternative methods include the resolution of racemic mixtures, either chemically or enzymatically.[1][3]
Q2: Which types of catalysts are effective for this synthesis? A range of catalysts can be employed, with effectiveness being highly dependent on the specific reaction pathway.
-
Transition Metal Catalysts: Ruthenium and Nickel complexes with chiral ligands (e.g., dtbm-Segphos, BINAP) are widely used for direct asymmetric reductive amination (DARA), often providing high enantioselectivity.[2]
-
Organocatalysts: Chiral primary amines, such as those derived from amino acids or Cinchona alkaloids, are versatile and powerful catalysts for a variety of asymmetric transformations.[4][5]
-
Biocatalysts (Enzymes): Lipases (like Novozym 435) and transaminases are used for kinetic resolution and enzymatic reductive amination, offering high selectivity under mild conditions.[1][6][7][8]
Q3: How critical is the purity of the starting materials and catalyst? The purity of all components is paramount. Impurities in the substrate, reagents, or the chiral catalyst can act as poisons or inhibitors, leading to side reactions, lower yields, and significantly reduced enantiomeric excess (e.e.).[9][10] It is crucial to use freshly purified solvents and handle sensitive catalysts under an inert atmosphere.[10]
Q4: What is the typical role of 1-phenylethylamine (PEA) in asymmetric synthesis? Chiral 1-phenylethylamine is frequently used as a chiral auxiliary or as a building block for constructing more complex chiral ligands and organocatalysts.[9][11] Its ability to induce stereoselectivity makes it a valuable tool in the synthesis of other chiral molecules, including pharmaceuticals.[1][9][11]
Troubleshooting Guide
This section addresses common issues encountered during the asymmetric synthesis of 1-phenylethylamine.
Problem 1: Low Enantioselectivity (Low e.e.)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature: | Temperature has a significant impact on enantioselectivity. Lowering the reaction temperature often favors the transition state leading to the major enantiomer, thus increasing the e.e.[9] However, this may also slow the reaction rate.[9] Systematically screen temperatures (e.g., 25°C, 0°C, -20°C, -78°C) to find the optimal balance.[9] |
| Incorrect Solvent Choice: | The solvent polarity and coordinating ability can influence catalyst-substrate interactions.[10] Protic solvents like methanol or ethanol can be effective, but nonpolar solvents may favor higher selectivity in some systems.[10][12][13] Screen a range of solvents (e.g., methanol, ethanol, toluene, THF, dioxane) to identify the best medium for your specific catalyst system.[13] |
| Improper Catalyst Loading or Activity: | Both insufficient and excessive catalyst loading can decrease enantioselectivity.[10] An insufficient amount may allow a non-selective background reaction to occur.[10] Ensure the catalyst is active, has been stored correctly (under inert atmosphere), and screen catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimum.[10] |
| Contamination by Water or Oxygen: | Many chiral catalysts are sensitive to moisture and air, which can lead to deactivation or the formation of non-selective catalytic species.[10] Ensure all glassware is flame-dried, use degassed solvents, and maintain a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction.[10] |
Problem 2: Low Reaction Yield or Conversion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation: | The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade over the course of the reaction. Ensure high-purity, dry reagents and solvents. If applicable, handle the catalyst in a glovebox.[10] |
| Insufficient Reaction Time or High Temperature: | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC/HPLC. If extending the time is not effective, a moderate increase in temperature might improve conversion, but be aware this can negatively impact enantioselectivity.[9] |
| Suboptimal Hydrogen Pressure (for Reductive Amination): | In catalytic hydrogenations, the pressure of H₂ is a key parameter. While high pressures are sometimes used, many modern catalysts operate efficiently at ambient or low pressure.[14][15] Optimize the hydrogen pressure according to the catalyst system being used. |
| Poor Solubility of Reagents: | If reactants are not fully dissolved, the reaction rate will be limited. Choose a solvent in which all components, including intermediates, are sufficiently soluble at the reaction temperature.[13] |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-reduction or Side Reactions: | In reductive aminations, the ketone starting material (acetophenone) can be reduced to the corresponding alcohol (1-phenylethanol), or the product primary amine can react further to form secondary amines.[2][13] |
| Solution: Adjusting the solvent can help suppress side reactions; for instance, low-polarity solvents may lead to more secondary amine formation due to lower ammonia solubility.[13] Optimizing the catalyst and reaction time can also minimize the formation of the alcohol byproduct. | |
| Decomposition of Catalyst or Reagents: | At elevated temperatures, the catalyst, ligands, or substrates may decompose. Run the reaction at the lowest effective temperature. Check the stability of all components under the proposed reaction conditions. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of various parameters on the asymmetric synthesis of 1-phenylethylamine. The data is illustrative and compiled from trends observed in the literature.
Table 1: Effect of Solvent on Reductive Amination
| Solvent | Polarity | Typical Outcome on Yield & Selectivity | Reference |
| Methanol | Protic | Often identified as the best solvent, promoting high rates for imine formation and hydrogenation. | [13] |
| Ethanol | Protic | Good alternative to methanol, can result in high yields in short reaction times. | [12][13] |
| Toluene | Aprotic, Nonpolar | Can lead to faster reaction rates but may increase the formation of secondary/tertiary amine byproducts due to lower ammonia solubility. | [13] |
| 1,4-Dioxane | Aprotic, Polar | Can provide good results due to moderate polarity and sufficient ammonia solubility. | [13] |
| Water | Protic | Generally disfavors the formation of imine intermediates, leading to high selectivity towards alcohol byproducts instead of the desired amine. | [13] |
Table 2: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Representative Enantiomeric Excess (e.e., %) | General Observation | Reference |
| 25 (Room Temp) | 65% | Often a starting point, but may yield low e.e. | [9] |
| 0 | 78% | Significant improvement is common upon cooling. | [9] |
| -20 | 85% | Further improvement, but reaction rates may decrease. | [9] |
| -78 | 92% | Can achieve optimal e.e., but may require significantly longer reaction times. | [9] |
Experimental Protocols
Representative Protocol: Asymmetric Reductive Amination using a Ru-Complex
This protocol is a generalized procedure based on common methodologies for direct asymmetric reductive amination.[2]
1. Materials and Setup:
-
Reactants: Acetophenone, Ammonia (can be from a solution in methanol or from a salt like ammonium chloride), Hydrogen source (H₂ gas).
-
Catalyst: Chiral Ruthenium complex (e.g., Ru(OAc)₂(R)-dtbm-Segphos) at 1-2 mol%.[2]
-
Solvent: Anhydrous, degassed methanol.
-
Apparatus: A high-pressure autoclave or reactor equipped with a magnetic stirrer, pressure gauge, and temperature control. All glassware should be oven or flame-dried.
2. Procedure:
-
Reactor Preparation: Place the ketone (e.g., 1.0 mmol) and the Ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) into the reaction vessel inside a glovebox or under a positive pressure of argon.
-
Solvent and Amine Source Addition: Add the degassed methanol, followed by the ammonia source (e.g., a solution of ammonia in methanol or solid ammonium acetate).
-
Reaction: Seal the reactor. Purge it several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 50-80 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 80-100°C).[2]
-
Monitoring: Monitor the reaction for conversion by taking aliquots at regular intervals and analyzing via GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture to remove the catalyst.
-
Purification and Analysis: The crude product can be purified via acid-base extraction. Acidify the filtrate to pH 1-2 to extract the amine into the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., EtOAc) to remove impurities. Basify the aqueous layer to pH 11-12 and extract the product amine with a solvent like dichloromethane. Dry the organic layer, concentrate it, and determine the yield. The enantiomeric excess (e.e.) should be determined using chiral HPLC.[2][9]
Visual Guides
Experimental Workflow Diagram
Caption: A typical experimental workflow for asymmetric synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 15. Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC vs NMR for enantiomeric excess determination of amines
An Objective Comparison of Chiral HPLC and NMR for the Determination of Enantiomeric Excess in Amines
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral amines is a critical task. The stereochemistry of amine-containing compounds can dramatically influence their pharmacological, toxicological, and metabolic properties.[1] Consequently, robust and reliable analytical methods are essential for quality control, regulatory compliance, and the synthesis of new chemical entities.[1][2]
This guide presents an objective comparison of two predominant analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each method, present comparative performance data, provide detailed experimental protocols, and visualize the analytical workflows to help you select the most appropriate technique for your research needs.
The Principles of Enantiomeric Differentiation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful chromatographic technique that physically separates enantiomers.[3] The core principle relies on the differential partitioning of enantiomers between a mobile phase and a Chiral Stationary Phase (CSP).[4][5] The CSP is a column packing material that is itself chiral. As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[5] A detector, commonly a UV or fluorescence detector, measures the concentration of each eluting enantiomer.[6][7] The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral environment, enantiomers are isochronous, meaning they produce identical NMR spectra.[8] To determine enantiomeric excess using NMR, the enantiomers must be converted into diastereomers, which are magnetically non-equivalent and will exhibit distinct signals.[8][9] This is achieved through two primary methods:
-
Chiral Derivatizing Agents (CDAs): The amine enantiomers are covalently reacted with an enantiomerically pure chiral agent (e.g., Mosher's acid, 2-formylphenylboronic acid with BINOL) to form a stable pair of diastereomers.[8][9][10][11] These diastereomers will have different chemical shifts and/or coupling constants in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The amine enantiomers form weak, transient, non-covalent diastereomeric complexes with a chiral solvating agent (e.g., (R)-BINOL, (18-crown-6)-2,3,11,12-tetracarboxylic acid).[12][13] This interaction induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification.[12][14]
Quantitative Performance Comparison
The choice between Chiral HPLC and NMR often depends on the specific requirements of the analysis, such as the need for high accuracy, sample throughput, or conservation of the sample. The following table summarizes key performance metrics for both techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP).[4] | Conversion of enantiomers into diastereomers (via CDAs or CSAs) leading to distinct NMR signals.[4][8] |
| Accuracy & Precision | High accuracy (<1% error) and precision (±0.5% or better) are achievable with proper method development and integration.[15][16] | Good accuracy, with absolute errors typically within ±1-2%.[17][18] |
| Limit of Detection (LOD) | High sensitivity; can reach pg/mL levels with appropriate detectors (e.g., fluorescence, MS).[4][6] | Lower sensitivity; typically requires mg to µg quantities of analyte.[4] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range.[4][19] | Typically in the mg to µg range.[4] |
| Typical Analysis Time | 15-60 minutes per sample, following method development.[5][10] | 5-15 minutes per sample for data acquisition, after sample preparation (derivatization can add time).[5][10] |
| Sample Throughput | Lower, especially when considering method development time.[5] | Higher; well-suited for rapid screening of multiple samples.[10] |
| Solvent Consumption | High (e.g., >60 mL per sample).[10] | Low (typically ~0.6 mL of deuterated solvent per sample).[5][10] |
| Sample State | Destructive; the sample is consumed during the analysis. | Non-destructive; the sample can be fully recovered.[4] |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases.[5] | Often faster; involves screening a few chiral auxiliaries and solvents. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate results. Below are representative experimental protocols for determining the enantiomeric excess of a primary amine using both techniques.
Protocol 1: Chiral HPLC Method
This protocol outlines a general approach for the enantiomeric separation of a chiral primary amine using a polysaccharide-based CSP.
-
Instrumentation and Column:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.[1]
-
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100
-
Protocol 2: NMR Method using a Chiral Solvating Agent (CSA)
This protocol describes a rapid method using (S)-BINOL as a CSA to induce chemical shift non-equivalence.[12]
-
Instrumentation and Reagents:
-
Sample Preparation:
-
Directly in an NMR tube, weigh the amine analyte (e.g., 0.05 mmol).
-
Add the chiral solvating agent, (S)-BINOL (e.g., 0.1 mmol, a molar excess is often used).[12]
-
Add approximately 0.6 mL of CDCl₃.[12]
-
Cap the tube and shake gently for about 30 seconds to ensure complete dissolution and complex formation.[12]
-
-
NMR Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum at 25 °C.[12]
-
-
Data Analysis:
-
Identify a proton signal of the analyte (e.g., an α-proton or another signal close to the chiral center) that shows baseline separation into two distinct peaks or multiplets, corresponding to the two enantiomers.
-
Carefully integrate the separated signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| ] * 100
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.
Conclusion: Selecting the Right Tool for the Job
Both Chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess in amines. The optimal choice is dictated by the specific analytical challenge at hand.
Chiral HPLC is the gold standard for quantitative analysis where high accuracy, precision, and sensitivity are paramount.[4][7] It is the preferred method for quality control, lot release testing, and regulatory submissions where validated, robust methods are required.[1]
NMR spectroscopy excels in speed and efficiency , making it an ideal tool for high-throughput screening in research and development, reaction monitoring, and rapid confirmation of enantiopurity.[10] Its non-destructive nature is a significant advantage when dealing with precious or limited quantities of material.[4]
Ultimately, the two techniques can be viewed as complementary. A rapid screen by NMR can provide a quick estimate of ee, which can then be confirmed and precisely quantified by a validated Chiral HPLC method, providing the highest degree of confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uma.es [uma.es]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis: Reductive Amination vs. Leuckart Reaction for 1-Phenethylamine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of chiral amines is a critical step in the creation of numerous pharmaceutical compounds. 1-Phenethylamine is a key building block in this field, and its efficient synthesis is of paramount importance. Two of the most established methods for producing this compound from acetophenone are reductive amination and the Leuckart reaction. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.
At a Glance: Key Performance Metrics
The choice between reductive amination and the Leuckart reaction often depends on the desired scale, available equipment, and tolerance for specific reagents and reaction conditions. Below is a summary of key quantitative data for each method.
| Parameter | Reductive Amination (Catalytic Hydrogenation) | Reductive Amination (Oxime Reduction with NaBH4) | Leuckart Reaction |
| Starting Material | Acetophenone | Acetophenone | Acetophenone |
| Primary Reagents | Ammonia, Hydrogen gas, Raney Nickel catalyst | Hydroxylamine hydrochloride, Sodium borohydride, Zirconium tetrachloride, Alumina | Ammonium formate or Formamide |
| Reaction Temperature | 150°C | Room Temperature | 180-185°C |
| Reaction Time | 4-6 hours | 2 minutes (for reduction step) | ~5 hours |
| Reported Yield | 44-52%[1] | 95%[2] | 75-80% |
| Key Advantages | Avoids corrosive acids, high atom economy | High yield, mild conditions for reduction step | Inexpensive reagents, one-pot reaction |
| Key Disadvantages | Requires high-pressure hydrogenation equipment | Two-step process (oxime formation first) | High reaction temperatures, formation of N-formyl byproduct |
Reaction Pathways
The synthetic routes for reductive amination and the Leuckart reaction proceed through different intermediates, as illustrated in the diagrams below.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Reductive Amination via Catalytic Hydrogenation
This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p. 717 (1955).
Procedure:
-
In a 2-liter bomb, combine 720 g (6 moles) of pure acetophenone and 1 tablespoon of Raney nickel catalyst.
-
Securely fasten the cap and gauge block, then introduce 700 ml (30 moles) of liquid ammonia.
-
Hydrogenate the mixture at 150°C under a pressure of 3500–5000 lb. The reaction is typically complete within 4–6 hours.
-
After cooling the bomb, vent the excess ammonia and filter the contents to remove the catalyst.
-
Cool the reaction mixture in an ice bath and acidify to Congo red with concentrated hydrochloric acid (approximately 200–300 ml).
-
Steam distill the mixture for 10–12 hours to remove any unreacted acetophenone.
-
Cool the residue and slowly add it to 200 g of solid sodium hydroxide in a flask submerged in an ice bath.
-
Separate the resulting amine layer. Extract the aqueous layer with three 150-ml portions of benzene.
-
Combine the amine layer and the benzene extracts and dry over solid sodium hydroxide.
-
Remove the benzene by distillation, and then fractionally distill the residue under reduced pressure. The 1-phenylethylamine product is collected at 80–81°C/18 mm.[1]
Yield: 320–380 g (44–52%).[1]
Reductive Amination via Oxime Reduction with Sodium Borohydride
This two-step process involves the formation of acetophenone oxime followed by its reduction. The reduction step is adapted from a solvent-free protocol.
Step 1: Acetophenone Oxime Synthesis (General Procedure)
-
Dissolve acetophenone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and precipitate the oxime by adding water.
-
Filter and dry the acetophenone oxime crystals.
Step 2: Solvent-Free Reduction of Acetophenone Oxime
This procedure is adapted from a study on the solvent-free reduction of oximes.[2]
-
Grind a mixture of 0.233 g (1 mmol) of Zirconium tetrachloride (ZrCl4) and 0.1 g (1 mmol) of alumina (γ-aluminia) in a mortar.
-
Add 0.135 g (1 mmol) of acetophenone oxime and continue grinding briefly.
-
Add 0.189 g (5 mmol) of sodium borohydride (NaBH4) portion-wise while grinding over 2 minutes.
-
After the reaction is complete, wash the mixture with dichloromethane or ethyl acetate (3 x 8 mL) and filter.
-
Evaporate the solvent to obtain the 1-phenylethylamine product.
Yield: 95% for the reduction step.[2]
Leuckart Reaction
This procedure is adapted from a study on the optimized reductive amination of acetophenone by the Leuckart reaction.
Procedure:
-
In a 250 ml Claisen flask equipped with a fractionating side arm and a thermometer, place 125 g of ammonium formate, 75 g of acetophenone, and a few boiling chips.
-
Heat the mixture. Initially, two layers will be present, and distillation will occur. The mixture becomes homogeneous at 150-155°C, and the reaction proceeds with gentle frothing.
-
Continue heating, raising the temperature to 185°C over approximately 2 hours. During this time, acetophenone, water, and ammonium carbonate will distill.
-
Stop heating at 185°C. Separate the upper layer of acetophenone from the distillate and return it to the reaction flask.
-
Heat the mixture for an additional 3 hours at 180-185°C.
-
After cooling, transfer the reaction mixture to a separatory funnel and wash with 100 ml of water to remove formamide and excess ammonium formate.
-
Separate the crude N-formyl-1-phenylethylamine and return it to the Claisen flask. Extract the aqueous layer with two 15 ml portions of benzene and add the extracts to the flask.
-
Add 75 ml of concentrated hydrochloric acid and a few boiling chips to the flask.
-
Heat the mixture to distill off the benzene and then boil gently for 40 minutes to hydrolyze the formamide.
-
After cooling, remove any unreacted acetophenone by extraction with benzene.
-
Transfer the aqueous acid solution to a flask for steam distillation. Cautiously add a solution of 62.5 g of sodium hydroxide in 125 ml of water.
-
Steam distill the mixture. The majority of the 1-phenylethylamine will be in the first 500 ml of distillate.
-
Collect the distillate, saturate it with sodium chloride, and extract with ether.
-
Dry the ether extracts over anhydrous potassium carbonate, remove the ether, and distill the residue to obtain 1-phenylethylamine (b.p. 184-186°C).
Yield: An optimized version of this reaction has reported yields of 75-80%.
Discussion of Results and Method Comparison
Reductive Amination: This method offers versatility through the choice of reducing agent and reaction conditions.
-
Catalytic Hydrogenation: This is a classic and scalable method. Its main advantage is the use of relatively inexpensive reagents (ammonia and hydrogen gas). However, it requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. The reported yields are moderate.[1]
-
Sodium Borohydride Reduction: The two-step process involving the reduction of the corresponding oxime offers a very high yield under mild conditions for the reduction step.[2] While it is a two-step process, the individual steps are generally straightforward. Direct one-pot reductive amination with sodium borohydride is also possible and is often preferred for its convenience, though yields can be more variable depending on the substrate and reaction conditions. A key consideration with sodium borohydride is its ability to also reduce the starting ketone, so controlled addition of the reducing agent after imine formation is crucial.[2]
Leuckart Reaction: This is a one-pot reaction that uses inexpensive and readily available reagents, making it an economically attractive option. The primary drawbacks are the high reaction temperatures required and the formation of an N-formyl intermediate, which necessitates a separate hydrolysis step. The high temperatures can lead to the formation of byproducts and resinous materials, potentially complicating purification. However, optimized procedures have demonstrated good yields.
Side Reactions and Purification:
-
In reductive amination , the primary side reaction is the over-alkylation of the amine product, leading to the formation of secondary and tertiary amines. This can be minimized by using a large excess of ammonia. Another potential side reaction is the reduction of the starting ketone to the corresponding alcohol (1-phenylethanol). Purification is typically achieved by extraction followed by distillation.[1]
-
The Leuckart reaction is also prone to the formation of secondary and tertiary amines. Additionally, the high temperatures can cause decomposition and polymerization of the reactants and products, leading to the formation of tarry byproducts. The primary product before hydrolysis is the N-formyl derivative of 1-phenylethylamine. Purification involves an initial workup to remove unreacted starting materials and formamide, followed by hydrolysis of the formyl intermediate, and finally extraction and distillation of the desired amine.
Conclusion
Both reductive amination and the Leuckart reaction are viable methods for the synthesis of this compound from acetophenone.
-
For laboratories equipped for high-pressure reactions, catalytic hydrogenation offers a scalable and cost-effective route, albeit with moderate yields.
-
Reductive amination via oxime reduction with sodium borohydride provides an excellent yield under mild reduction conditions, making it a strong candidate for laboratory-scale synthesis where high purity and yield are prioritized.
-
The Leuckart reaction remains a relevant and economical choice, particularly when specialized high-pressure equipment is unavailable. Its main challenges lie in the high reaction temperatures and the need for a subsequent hydrolysis step.
The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, cost considerations, and the importance of maximizing yield and purity.
References
A Comparative Guide to 1-Phenethylamine and Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for researchers aiming to control the stereochemical outcome of chemical reactions.[1] These enantiomerically pure compounds are temporarily incorporated into a substrate, directing subsequent transformations to favor the formation of one diastereomer over another.[2] Among the plethora of available auxiliaries, 1-phenylethylamine (PEA) and pseudoephedrine have emerged as prominent choices due to their accessibility and effectiveness.[3][4]
This guide provides an objective comparison of 1-phenethylamine and pseudoephedrine as chiral auxiliaries, with a focus on their application in asymmetric alkylation. It presents a detailed analysis of their performance, supported by experimental data, protocols, and visual diagrams to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Principle of Asymmetric Induction
The efficacy of both this compound and pseudoephedrine as chiral auxiliaries stems from their ability to create a sterically biased environment around a reactive center.[5] After attachment to a prochiral substrate (typically forming an amide), the auxiliary's inherent chirality, particularly the presence of bulky groups, blocks one face of the molecule. When a reactant, such as an electrophile, approaches the intermediate (e.g., an enolate), it is directed to the less sterically hindered face, resulting in the preferential formation of a single diastereomer.[1][5]
Structural Comparison
While both auxiliaries feature a chiral center attached to a phenyl group, their structures differ significantly. 1-Phenylethylamine is a primary amine with a single stereocenter.[6] In contrast, pseudoephedrine is an amino alcohol with two stereocenters and an additional hydroxyl group, which plays a crucial role in its mechanism of action by chelating to the metal cation of the enolate.[1] This chelation creates a more rigid and predictable conformation, often leading to higher levels of stereocontrol compared to the more flexible this compound-derived amides.[7]
Performance in Asymmetric Alkylation
The asymmetric alkylation of enolates is a benchmark reaction for evaluating the effectiveness of chiral auxiliaries. The Myers' asymmetric alkylation, utilizing pseudoephedrine amides, is a well-established and highly reliable method that consistently delivers high diastereoselectivity.[7][8] Alkylations using this compound amides can also provide good to excellent stereocontrol, though they may require more optimization.[5]
Data Presentation: Diastereoselective Alkylation
The following table summarizes representative data for the asymmetric alkylation of propionamides derived from (S)-1-phenylethylamine and (1S,2S)-pseudoephedrine, allowing for a direct comparison of their performance with common electrophiles.
| Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-1-Phenylethylamine | Methyl Iodide | LDA | THF | -78 | 90:10 | [5] |
| (S)-1-Phenylethylamine | Benzyl Bromide | LDA | THF | -78 | 95:5 | [5] |
| (1S,2S)-Pseudoephedrine | Methyl Iodide | LDA/LiCl | THF | 0 | ≥99:1 | [7] |
| (1S,2S)-Pseudoephedrine | Benzyl Bromide | LDA/LiCl | THF | 0 | ≥99:1 | [7] |
| (1S,2S)-Pseudoephedrine | Ethyl Iodide | LDA/LiCl | THF | 0 | 98:2 | [7] |
| (1S,2S)-Pseudoephedrine | n-Butyl Iodide | LDA/LiCl | THF | 0 | 97:3 | [7] |
As the data indicates, pseudoephedrine generally affords higher diastereoselectivities across a range of primary alkyl halides.[7] The presence of lithium chloride is crucial for the high performance of pseudoephedrine amides, as it accelerates the rate of alkylation and suppresses O-alkylation.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing these transformations. Below are generalized protocols for the key steps in an asymmetric alkylation sequence.
Protocol 1: Asymmetric Alkylation using Pseudoephedrine Amide
This protocol is adapted from the Myers' asymmetric alkylation procedure.[7][9]
-
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add the corresponding acyl chloride (1.1 equiv.) and a base such as triethylamine (1.2 equiv.) at 0 °C. Stir the reaction until completion, then perform an aqueous work-up and purify the resulting amide by recrystallization or column chromatography.
-
Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in dry THF under an inert atmosphere. Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv.) and stir for 30-60 minutes. Warm the reaction to 0 °C for 15 minutes, then re-cool to the desired reaction temperature (typically 0 °C or -78 °C). Add the alkylating agent (1.1-1.5 equiv.) and monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the diastereomerically pure product.[9]
Protocol 2: Asymmetric Alkylation using this compound Amide
This protocol is a general procedure for the alkylation of amides derived from 1-phenylethylamine.[5]
-
Amide Formation: Couple the desired carboxylic acid (1.0 equiv.) with (S)-1-phenylethylamine (1.0 equiv.) using a standard coupling agent like DCC or EDC in an aprotic solvent. Purify the resulting amide by column chromatography.[5]
-
Enolate Formation and Alkylation: Dissolve the chiral N-acyl amide (1.0 equiv.) in dry THF under an inert atmosphere and cool the solution to -78 °C. Slowly add a strong base such as LDA or n-BuLi (1.1 equiv.) to generate the enolate. Stir the mixture at -78 °C for 30-60 minutes. Add the electrophile (1.1 equiv.) and maintain the temperature at -78 °C until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers and concentrate in vacuo. Purify the product by column chromatography to separate the diastereomers.[5]
Cleavage of the Chiral Auxiliary
A critical step in any auxiliary-based synthesis is the efficient removal of the auxiliary to release the desired enantiomerically enriched product, preferably while allowing for the auxiliary's recovery and reuse.[1]
Cleavage Methods and Data
Both auxiliaries can be cleaved under various conditions to yield different functional groups. Pseudoephedrine amides are particularly versatile, readily converting to carboxylic acids, alcohols, aldehydes, and ketones.[3][10]
| Auxiliary | Desired Product | Reagents and Conditions | Typical Yield (%) | Enantiomeric Purity | Reference |
| Pseudoephedrine | Carboxylic Acid | H₂SO₄ (9-18 N), Dioxane/H₂O, reflux | 85-95 | >95% ee | [11][12] |
| Primary Alcohol | LiAlH₄ or LiBH₄, THF, 0 °C to reflux | High | >99% ee | [10][11] | |
| Aldehyde | LiAlH(OEt)₃, THF, 0 °C | Good | High | [12] | |
| Ketone | R'Li or R'MgX, THF, -78 °C | High | High | [11][12] | |
| This compound | Carboxylic Acid | H₂SO₄ or HCl, H₂O, reflux | Good | High | [5] |
| Amide | MsOH, Toluene, reflux (Mild Cleavage) | Effective | High | [5] |
Protocol 3: Cleavage of Pseudoephedrine Amide to a Carboxylic Acid
-
Acidic Hydrolysis: Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in dioxane.[12]
-
Add an equal volume of aqueous sulfuric acid (e.g., 9 N).
-
Heat the biphasic mixture to reflux (approx. 100-110 °C) for 12-24 hours.[12]
-
After cooling, dilute with water and extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[12]
Protocol 4: Cleavage of this compound Amide to a Carboxylic Acid
-
Acidic Hydrolysis: Dissolve the N-(1-phenylethyl) carboxamide in a suitable solvent like ethanol or dioxane.[5]
-
Add an excess of strong aqueous acid (e.g., 6 N HCl).
-
Heat the mixture to reflux until the reaction is complete as monitored by TLC.
-
After cooling, extract the product with an organic solvent.
-
Basify the aqueous layer to recover the protonated (S)-1-phenylethylamine.[5]
Comparative Summary
| Feature | 1-Phenylethylamine | Pseudoephedrine |
| Cost & Availability | Inexpensive, readily available in both enantiomeric forms.[4] | Inexpensive commodity chemical, available in both enantiomeric forms.[3] |
| Regulatory Status | Unrestricted. | Highly regulated in many countries due to its use as a precursor for illicit methamphetamine synthesis.[13] |
| Stereoselectivity | Good to excellent, but often lower than pseudoephedrine and may require more optimization.[5] | Consistently high to excellent diastereoselectivity, particularly for alkylations.[7] |
| Versatility of Cleavage | Primarily cleaved to the carboxylic acid.[5] | Highly versatile; can be cleaved to carboxylic acids, alcohols, aldehydes, and ketones in a single step.[3] |
| Crystallinity | Amide derivatives are often oils or low-melting solids. | Amide starting materials and alkylated products are frequently crystalline, facilitating purification by recrystallization.[7][14] |
| Key Advantage | No regulatory restrictions, simple structure. | High reliability and predictability, excellent stereocontrol. |
| Key Disadvantage | Generally lower diastereoselectivity compared to pseudoephedrine. | Severe regulatory restrictions can hinder acquisition and use.[13] |
Conclusion and Recommendations
Both this compound and pseudoephedrine are valuable chiral auxiliaries in the toolkit of the synthetic chemist.
Pseudoephedrine stands out for its exceptional performance, offering consistently high levels of diastereoselectivity in asymmetric alkylations and remarkable versatility in the cleavage step. The crystallinity of its amide derivatives is a significant practical advantage, often simplifying purification.[7] However, its utility is severely hampered by widespread regulatory controls.[13]
1-Phenylethylamine serves as a reliable and unrestricted alternative. While it may not always achieve the exceptionally high diastereoselectivity seen with pseudoephedrine, it provides good to excellent stereocontrol and is a cost-effective and readily accessible option for many applications.[4][5]
For researchers seeking the high performance of pseudoephedrine without the regulatory burden, pseudoephenamine has been introduced as a practical and effective alternative. It has been shown to provide equal or even superior diastereoselectivities, especially in the formation of quaternary stereocenters, and is not known to be convertible into illicit substances.[13]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
A Comparative Guide to the Chiral Resolution of 1-Phenethylamine: Tartaric Acid vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture of 1-phenethylamine is a critical process in the synthesis of many pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. This guide provides an objective comparison of the classical resolving agent, L-(+)-tartaric acid, with other common alternatives, supported by experimental data and detailed protocols.
Principles of Chiral Resolution
The most common method for resolving racemic this compound is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the enantiomerically pure amine can be recovered by treatment with a base.
Alternatively, enzymatic kinetic resolution offers a highly selective method where an enzyme preferentially catalyzes a reaction with one enantiomer, leaving the other unreacted.
Data Presentation: Comparison of Resolving Agents
The following table summarizes quantitative data for the chiral resolution of this compound using various methods. It is important to note that yields and enantiomeric excess are highly dependent on specific experimental conditions, including solvent, temperature, and the number of recrystallizations.
| Resolving Agent/Method | Typical Yield | Enantiomeric Excess (ee) | Notes |
| L-(+)-Tartaric Acid | Variable | Moderate to High | Requires optimization; a single crystallization may result in low optical purity. Multiple recrystallizations are often necessary to achieve high ee.[1] |
| (-)-Camphoric Acid | Data not readily available | Data not readily available | A known resolving agent for amines, but specific quantitative data for this compound is not widely reported in comparative studies. |
| (S)-Mandelic Acid | ~82% | 83% (initial), >91% (after recrystallization) | The stoichiometry of the resolving agent to the amine can influence which enantiomer is isolated.[2] |
| Enzymatic Kinetic Resolution (Novozym 435) | ≥90% | ≥95-99% | Offers high selectivity and yields under mild reaction conditions.[3][4] |
Mandatory Visualization
Below are diagrams illustrating the workflows for diastereomeric salt formation and enzymatic kinetic resolution.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocols
Resolution with L-(+)-Tartaric Acid
This classical method relies on the differential solubility of the diastereomeric salts of this compound with L-(+)-tartaric acid in a suitable solvent, typically methanol.[1]
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: In a flask, dissolve L-(+)-tartaric acid in hot methanol. In a separate flask, dissolve an equimolar amount of racemic this compound in methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, which is typically the (S)-(-)-1-phenylethylammonium L-(+)-tartrate. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add 50% NaOH solution until the solution is basic (check with pH paper).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenethylamine with diethyl ether (perform at least two extractions).
-
Drying and Evaporation: Combine the ether extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the resolved (S)-(-)-1-phenethylamine.
-
The more soluble (R)-(+)-1-phenylethylammonium L-(+)-tartrate remains in the methanolic filtrate and can be recovered by a similar workup.
Resolution with (-)-Camphoric Acid
This method is analogous to the tartaric acid resolution, employing (-)-camphoric acid as the chiral resolving agent.
Materials:
-
Racemic this compound
-
(-)-Camphoric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic this compound in methanol. In a separate flask, dissolve an equimolar amount of (-)-camphoric acid in warm methanol.
-
Slowly add the (-)-camphoric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Liberation: Follow the same procedure as described for the tartaric acid method (steps 4-7) to isolate the diastereomeric salt and liberate the free amine.
Resolution with (S)-Mandelic Acid
(S)-Mandelic acid is another effective chiral resolving agent for this compound.
Materials:
-
Racemic this compound
-
(S)-Mandelic acid
-
Ethanol
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. Add an equimolar amount of racemic this compound.
-
Crystallization: Allow the solution to cool to room temperature, which will cause the less soluble diastereomeric salt to crystallize.
-
Isolation and Liberation: Isolate the crystals by filtration and proceed with the liberation of the free amine using a base, followed by extraction as described in the tartaric acid protocol.
Enzymatic Kinetic Resolution with Novozym 435
This method utilizes the high selectivity of the enzyme Candida antarctica lipase B (Novozym 435) to acylate one enantiomer of this compound preferentially.[5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
An acyl donor (e.g., diisopropyl malonate or D-(-)-O-acetylmandelic acid)[4][5]
-
An organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)[4][5]
-
Shaker incubator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial, add the immobilized Novozym 435 enzyme and the chosen organic solvent.
-
Add the racemic this compound and the acyl donor to the vial.
-
Enzymatic Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm). The reaction is typically monitored by HPLC until approximately 50% conversion is reached.
-
Separation: After the reaction, the enzyme can be removed by filtration. The mixture will contain the unreacted enantiomer (e.g., (S)-(-)-1-phenethylamine) and the acylated product (e.g., (R)-N-acyl-1-phenethylamine). These can be separated by standard chromatographic techniques or by extraction.
-
Liberation of the Acylated Enantiomer: The acylated enantiomer can be hydrolyzed (e.g., with acid) to recover the free (R)-(+)-1-phenethylamine.[4]
Conclusion
The choice of method for the chiral resolution of this compound depends on the specific requirements of the synthesis, including desired purity, yield, scale, and cost.
-
L-(+)-Tartaric acid represents a classical and cost-effective method, but it may require significant optimization and multiple recrystallizations to achieve high enantiomeric purity.
-
(-)-Camphoric acid and (S)-Mandelic acid are viable alternatives, with the latter showing good reported yields and enantiomeric excess, although reaction conditions can be crucial.
-
Enzymatic kinetic resolution with enzymes like Novozym 435 stands out for its high selectivity, high yields, and mild reaction conditions, making it an excellent choice for producing highly enantiopure this compound.[3][4]
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of 1-Phenethylamine Derivatives as Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers, a critical process known as chiral resolution, is fundamental in the pharmaceutical and fine chemical industries due to the often differing pharmacological and toxicological properties of a molecule's stereoisomers.[1] One of the most established and effective methods for this separation is the formation of diastereomeric salts using a chiral resolving agent.[2] 1-Phenethylamine and its derivatives are a prominent class of chiral amines frequently employed for the resolution of racemic acids.[3][4]
This guide provides an objective comparison of the performance of various this compound derivatives as resolving agents, supported by experimental data.
Performance Comparison of this compound Derivatives
The efficacy of a resolving agent is determined by its ability to selectively crystallize with one enantiomer of a racemic mixture, leading to a high yield and high enantiomeric or diastereomeric purity of the desired product. The choice of solvent and the structural characteristics of both the resolving agent and the substrate are crucial factors influencing the resolution's success.[1]
For instance, the introduction of a benzyl group to 1-phenylethylamine (to form N-benzyl-1-phenylethylamine) has been shown to improve resolution efficiency for certain substrates, such as chloromandelic acids.[4][5] This modification can alter the solubility and crystal packing of the resulting diastereomeric salts, enhancing chiral discrimination.[5]
The following table summarizes quantitative data from various studies on the use of this compound and its derivatives for the resolution of different racemic acids.
| Resolving Agent | Racemic Compound Resolved | Solvent(s) | Yield (%) | Enantiomeric/Diastereomeric Purity (%) | Reference(s) |
| (S)-(-)-1-Phenylethylamine | (±)-Ibuprofen | Methanol/Water | ~40% | >98% ee (S-enantiomer) | [6] |
| (R)-(+)-1-Phenylethylamine | (±)-2-Methoxy-2-(1-naphthyl)propionic acid | Aqueous Ethanol | 41% (initial), 29% (re-x) | 95% ee, >99% ee (re-x) | [7] |
| (R)-(+)-N-Benzyl-1-phenylethylamine | (±)-2-Chloromandelic acid | Isopropanol | 70.3% | 91% de | [5] |
| (R)-(+)-N-Benzyl-1-phenylethylamine | (±)-4-Chloromandelic acid | Absolute Ethanol | Not Specified | Not Specified | [4] |
| (S)-(-)-1-Phenylethylamine | (±)-Mandelic Acid | Not Specified | 75-80% | >95% ee | [8] |
ee: enantiomeric excess; de: diastereomeric excess; re-x: after recrystallization.
Experimental Protocols
The following is a generalized methodology for the chiral resolution of a racemic acid using a 1-phenylethylamine derivative via diastereomeric salt formation. This process typically involves salt formation, fractional crystallization, and liberation of the enantiomer.[1][9]
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic acid (e.g., ibuprofen) in a suitable solvent or solvent mixture (e.g., methanol/water).[6]
-
Add approximately 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine) to the solution. The mixture may warm up.[6][9]
-
Allow the solution to cool slowly and stand undisturbed at room temperature. Crystallization may occur within hours or may require several days.[9] Seeding with a small crystal can sometimes induce crystallization.[9]
-
The difference in solubility between the two diastereomeric salts causes one to preferentially crystallize.[10]
2. Isolation and Purification of the Diastereomeric Salt:
-
Isolate the precipitated crystals by vacuum filtration.[10]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomeric salt.[1]
-
To improve diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.[6] This process is repeated until the optical rotation of the salt remains constant.[3]
3. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.[1]
-
Treat the solution with an acid (e.g., HCl) or a base (e.g., NaOH), depending on whether you are liberating a resolved acid or amine, to break the ionic bond of the salt.[1][10]
-
Extract the liberated, optically enriched enantiomer into an appropriate organic solvent (e.g., diethyl ether or methyl-t-butyl ether).[6][10]
-
Wash, dry, and evaporate the organic extract to isolate the purified enantiomer.[10]
Visualizing the Process
The following diagrams illustrate the general workflow of this resolution process and the key relationships influencing its outcome.
Caption: Experimental workflow for chiral resolution.
Caption: Factors influencing resolution efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. murov.info [murov.info]
A Comparative Guide to the Synthesis of 1-Phenethylamine: Scalability and Cost-Effectiveness
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of 1-phenethylamine is a critical consideration. This primary amine serves as a vital chiral auxiliary and a key building block in the synthesis of numerous pharmaceuticals. This guide provides an objective comparison of three prominent synthesis methods—Reductive Amination of Acetophenone, the Leuckart Reaction, and Chemoenzymatic Synthesis from Styrene—evaluating their scalability and cost-effectiveness with supporting data and detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The selection of a synthesis route for this compound is a trade-off between factors such as raw material cost, catalyst expense, reaction conditions, yield, and enantioselectivity. The following table summarizes the key quantitative parameters for each method to facilitate a clear comparison.
| Parameter | Reductive Amination of Acetophenone | Leuckart Reaction | Chemoenzymatic Synthesis from Styrene |
| Starting Material(s) | Acetophenone, Ammonia, Hydrogen | Acetophenone, Ammonium Formate or Formamide | Styrene, Ammonia |
| Typical Catalyst | Raney Nickel, Cobalt-based catalysts | None (reagent-driven) | Palladium/Copper (Wacker oxidation), ω-Transaminase (enzymatic amination) |
| Typical Yield | 85-99%[1][2] | ~86%[3] | Quantitative conversion[4] |
| Enantioselectivity | Racemic product (requires further resolution) | Racemic product (requires further resolution) | Excellent (>99% ee for (R)- or (S)-enantiomer)[5] |
| Reaction Temperature | 50-150°C[1][2] | 120-205°C[3][6] | Room temperature to mild heating |
| Reaction Pressure | 10-100 bar (H₂)[1][2] | Atmospheric | Atmospheric |
| Reaction Time | 4-20 hours[1][2] | 6 hours[3] | Varies (can be longer due to enzyme kinetics) |
| Scalability | Well-established for industrial scale | Scalable, but high temperatures can be a challenge | Demonstrated at lab/pilot scale; large-scale implementation is an active area of research |
| Estimated Raw Material Cost | Acetophenone: ~
| Acetophenone: ~
| Styrene: ~$1/kg. |
| Estimated Catalyst Cost | Raney Nickel: ~$15-40/kg. Cobalt catalysts are generally cheaper. | Not applicable | Palladium chloride: Very high. ω-Transaminase: Cost is decreasing but can be significant. |
| Key Advantages | High yields, well-established technology. | Inexpensive reagents, no external catalyst. | High enantioselectivity in a single step, milder conditions. |
| Key Disadvantages | High pressure, produces racemic mixture, catalyst handling. | High temperatures, moderate yields, produces racemic mixture. | Catalyst cost and stability, potential for enzyme deactivation, newer technology. |
Experimental Protocols
Reductive Amination of Acetophenone using Raney Nickel
Objective: To synthesize this compound from acetophenone via catalytic reductive amination.
Materials:
-
Acetophenone
-
Anhydrous ammonia
-
Raney Nickel (activated)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
A high-pressure autoclave reactor is charged with acetophenone (1.0 eq.), ethanol as the solvent, and a catalytic amount of activated Raney Nickel (typically 5-10% by weight of acetophenone).
-
The reactor is sealed and purged with nitrogen gas to remove air.
-
Anhydrous ammonia (excess, typically 3-5 eq.) is introduced into the reactor.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100-120°C) with vigorous stirring.
-
The reaction is monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst can be pyrophoric and should be handled with care under a blanket of water or solvent.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Leuckart Reaction for this compound Synthesis
Objective: To synthesize this compound from acetophenone using the Leuckart reaction with ammonium formate.
Materials:
-
Acetophenone
-
Ammonium formate
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Diethyl ether (for extraction)
-
Round-bottom flask with reflux condenser
Procedure:
-
A mixture of acetophenone (1.0 eq.) and an excess of ammonium formate (typically 4-5 eq.) is placed in a round-bottom flask equipped with a reflux condenser.[7]
-
The mixture is heated in an oil bath to 160-170°C and maintained at this temperature with stirring for 4-15 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture contains the formamide of this compound. To hydrolyze this intermediate, concentrated hydrochloric acid is added, and the mixture is refluxed for 1-2 hours.
-
The solution is cooled and made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The liberated this compound is then extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.
Chemoenzymatic Synthesis of (R)-1-Phenylethylamine from Styrene
Objective: To synthesize enantiomerically pure (R)-1-phenylethylamine from styrene in a one-pot, two-step chemoenzymatic cascade.
Materials:
-
Styrene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Oxygen (or air)
-
Ammonia
-
(R)-ω-Transaminase
-
Amine donor (e.g., isopropylamine)
-
Cofactor (e.g., pyridoxal 5'-phosphate)
-
Buffer solution
-
Organic solvent (e.g., toluene)
Procedure:
-
Wacker Oxidation: In a suitable reactor, a solution of styrene (1.0 eq.) in an organic solvent is prepared. Catalytic amounts of PdCl₂ and CuCl are added. The reaction is carried out under an atmosphere of oxygen or by bubbling air through the mixture. This step converts styrene to acetophenone.
-
Enzymatic Reductive Amination: In a separate vessel, a buffered aqueous solution containing the (R)-ω-transaminase, an excess of the amine donor (e.g., isopropylamine), and the necessary cofactor (pyridoxal 5'-phosphate) is prepared.
-
The acetophenone-containing organic phase from the first step is then combined with the aqueous enzyme phase. The reaction is typically stirred at or near room temperature.
-
The ω-transaminase selectively converts the prochiral acetophenone into (R)-1-phenethylamine. The equilibrium of this reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine).
-
After the enzymatic reaction is complete (monitored by HPLC), the aqueous and organic layers are separated.
-
The aqueous layer is basified and extracted with an organic solvent to isolate the (R)-1-phenylethylamine.
-
The combined organic extracts are dried and the solvent evaporated to yield the enantiomerically enriched product. Further purification may be achieved by distillation.
Visualizing the Processes
To better illustrate the relationships and workflows of these synthesis methods, the following diagrams are provided.
Caption: General experimental workflow for chemical synthesis.
Caption: Comparison of this compound synthesis methods.
References
- 1. Buy DMF at best prices in India | Nexizo.ai [nexizo.ai]
- 2. Formamide - Methanamide Prices, Manufacturers & Suppliers [tradeindia.com]
- 3. strem.com [strem.com]
- 4. Palladium(II) chloride, 99.9% (metals basis), Pd 59.0% min 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 7. indiamart.com [indiamart.com]
A Comparative Guide to the Enzymatic Resolution of 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure 1-phenylethylamine is a critical step in the synthesis of numerous pharmaceuticals and chiral auxiliaries. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to traditional chemical methods. This guide provides an objective comparison of the performance of various lipases in the resolution of racemic 1-phenylethylamine, supported by experimental data and detailed protocols.
Performance Comparison of Lipases in the Resolution of 1-Phenylethylamine
The efficiency of enzymatic resolution is highly dependent on the choice of enzyme, acyl donor, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of commonly used lipases.
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee_p (%) | ee_s (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | Isopropyl acetate | Toluene | 30 | 4 | 39 | 96 | - | [1] |
| Isopropyl acetate | Toluene | 30 | 10 | 52.4 | - | 98 | [1] | |
| Isopropyl methoxyacetate | Solvent-free | - | - | >50 | ≥95 | ≥95 | [2] | |
| Isopropyl 2-ethoxyacetate | MTBE | 40 | 6 | ~50 | >95 | - | [3] | |
| Pseudomonas cepacia lipase | Ethoxyethyl acetate | - | 28 | - | - | 99.9 (R-amide) | - | [4] |
| Aspergillus niger lipase | Ethyl acetate | n-Heptane | 35 | 96 | 30 | >99 | - | [5][6] |
| Acetic anhydride | n-Heptane | 35 | - | >99 | - | - | [5][6] | |
| Vinyl acetate | n-Heptane | 35 | - | 58 | - | - | [6] | |
| iso-Propenyl acetate | n-Heptane | 35 | - | 74 | - | - | [6] |
ee_p : enantiomeric excess of the product (acylated amine) ee_s : enantiomeric excess of the remaining substrate (unreacted amine)
Experimental Protocols
Detailed methodologies for both enzymatic and a classical chemical resolution method are provided below.
Enzymatic Resolution using Candida antarctica lipase B
This protocol is a general guideline based on common practices in the literature.[1][3]
Materials:
-
Racemic 1-phenylethylamine
-
Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., isopropyl acetate)
-
Anhydrous solvent (e.g., toluene or MTBE)
-
Sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware
-
Shaker incubator
Procedure:
-
To a dried flask, add racemic 1-phenylethylamine (1 equivalent) and the chosen anhydrous solvent.
-
Add the acyl donor (typically 1 to 2 equivalents).
-
Add Candida antarctica lipase B (typically 10-50 mg per mmol of amine).
-
Seal the flask and place it in a shaker incubator at the desired temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.
-
The filtrate contains the acylated (R)-amine and the unreacted (S)-amine.
-
The product mixture can be separated by column chromatography or by acid-base extraction to isolate the unreacted amine from the amide.
-
The amide can then be hydrolyzed under acidic or basic conditions to obtain the corresponding enantiomer of the amine.
Alternative Method: Resolution via Diastereomeric Salt Formation
This method represents a classical chemical approach to resolving enantiomers.[7]
Materials:
-
Racemic 1-phenylethylamine
-
Enantiomerically pure tartaric acid (e.g., (2R,3R)-(-)-tartaric acid)
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve racemic 1-phenylethylamine in hot methanol.
-
In a separate flask, dissolve an equimolar amount of (2R,3R)-(-)-tartaric acid in hot methanol.
-
Mix the two hot solutions. The diastereomeric salt of (R)-1-phenylethylamine with tartaric acid is less soluble and will precipitate upon cooling.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To recover the free amine, dissolve the crystals in water and add 50% NaOH solution until the solution is strongly basic.
-
Extract the liberated (R)-1-phenylethylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched (R)-1-phenylethylamine.
-
The (S)-1-phenylethylamine can be recovered from the filtrate from step 5 by a similar workup procedure.
Visualizing the Processes
To better understand the workflows and influencing factors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
A Crystallographer's Guide to Diastereomeric Salt Analysis of 1-Phenethylamine
For researchers, scientists, and drug development professionals, the precise analysis of diastereomeric salts is paramount for the successful resolution of enantiomers. This guide provides a comparative analysis of X-ray crystallography alongside other common analytical techniques for the characterization of 1-phenethylamine diastereomeric salts, using the salts formed with (S)-ibuprofen as a case study.
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline materials. This technique provides detailed information about the molecular conformation, crystal packing, and absolute configuration of diastereomeric salts, which is crucial for understanding the basis of chiral recognition and for the rational design of resolving agents.
Comparative Analysis of Analytical Techniques
While X-ray crystallography offers unparalleled detail, other spectroscopic and chromatographic methods are often employed for routine analysis of diastereomeric purity. The following table compares the capabilities of X-ray crystallography, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy in the context of this compound diastereomeric salt analysis.
| Feature | Single-Crystal X-ray Crystallography | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal lattice | Differential partitioning of diastereomers between a stationary and mobile phase | Differences in the chemical environment of nuclei in diastereomers |
| Information Obtained | Absolute 3D molecular structure, crystal packing, bond lengths, and angles | Retention times, peak areas (for quantitative analysis of diastereomeric ratio) | Chemical shifts, coupling constants, integration (for stoichiometric and purity analysis) |
| Sample Requirement | High-quality single crystal (typically > 0.1 mm) | Solution of the diastereomeric salt mixture | Solution of the diastereomeric salt |
| Strengths | Unambiguous structure determination, absolute configuration | High sensitivity, excellent for quantitative analysis of diastereomeric excess | Non-destructive, provides structural information in solution, good for stoichiometric analysis |
| Limitations | Requires well-diffracting single crystals, can be time-consuming | Indirect structural information, requires method development | Lower sensitivity compared to HPLC, potential for signal overlap in complex spectra |
Case Study: Diastereomeric Salts of (S)-Ibuprofen and 1-Phenylethylamine
The diastereomeric salts formed between the non-steroidal anti-inflammatory drug (S)-ibuprofen and both enantiomers of 1-phenylethylamine provide an excellent example for comparing analytical techniques. The distinct crystalline properties of these salts allow for their separation and individual characterization.
Crystallographic Data
Single-crystal X-ray diffraction analysis of the diastereomeric salts, (S)-ibuprofen·(R)-1-phenylethylamine and (S)-ibuprofen·(S)-1-phenylethylamine, reveals distinct crystal packing and intermolecular interactions, which are the basis for their differential solubility used in classical resolution.
| Parameter | (S)-Ibuprofen · (R)-1-Phenylethylamine | (S)-Ibuprofen · (S)-1-Phenylethylamine |
| CSD Deposition No. | VUCHOR | 2100696 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 10.133(3) | 6.0969(3) |
| b (Å) | 15.119(5) | 7.8480(4) |
| c (Å) | 13.985(5) | 21.0829(11) |
| α (°) | 90 | 90 |
| β (°) | 109.11(3) | 94.010(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2026.1(12) | 1005.18(9) |
| Z | 4 | 2 |
Data obtained from the Cambridge Structural Database (CSD).[1]
Experimental Protocols
Synthesis of Diastereomeric Salts of (S)-Ibuprofen and 1-Phenylethylamine
This protocol is adapted from Rossi et al., 2021.[2]
Materials:
-
(S)-(+)-Ibuprofen
-
(R)-(+)-1-Phenylethylamine
-
(S)-(-)-1-Phenylethylamine
-
Ethanol
-
Water
Procedure:
-
Dissolve 1.0 mmol of (S)-(+)-ibuprofen and 1.0 mmol of either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine in 6 mL of a 67% ethanol/water mixture.
-
Heat the mixture to 60 °C for one minute with magnetic stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Permit slow evaporation of the solvent.
-
After 24 hours, colorless needle-like crystals of the diastereomeric salt will form.
-
Collect the crystals by filtration.
Single-Crystal X-ray Diffraction Analysis
The following is a general procedure for single-crystal X-ray diffraction data collection and structure refinement.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
Procedure:
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell and crystal orientation.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
HPLC Analysis of Diastereomeric Purity
A general approach for the HPLC analysis of diastereomeric salts is outlined below. Method development will be required to optimize the separation for specific diastereomeric pairs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable chiral or achiral column.
Procedure:
-
Sample Preparation: Prepare a standard solution of the diastereomeric salt mixture in the mobile phase.
-
Chromatographic Conditions:
-
Select a mobile phase that provides good separation of the diastereomers. A common mobile phase for ibuprofen enantiomers is a mixture of acetonitrile and water.[3]
-
Set an appropriate flow rate and column temperature.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the diastereomers using the UV detector.
-
The ratio of the peak areas of the two diastereomers can be used to determine the diastereomeric excess.
-
NMR Analysis for Stoichiometry and Purity
¹H NMR spectroscopy can be used to confirm the 1:1 stoichiometry of the acid and amine in the salt and to assess diastereomeric purity if distinct signals for each diastereomer are present.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the diastereomeric salt in a suitable deuterated solvent (e.g., methanol-d₄).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Stoichiometry: Integrate the signals corresponding to unique protons of the ibuprofen and 1-phenylethylamine moieties to confirm a 1:1 ratio. For the ibuprofen-phenylethylamine salts, the quartets at approximately 3.60 ppm (for ibuprofen) and 4.30 ppm (for 1-phenylethylamine) can be used.[2]
-
Diastereomeric Purity: If the diastereomers have distinct and well-resolved signals in the ¹H NMR spectrum, the integration of these signals can be used to determine the diastereomeric ratio.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the resolution of a racemic amine using a chiral acid and subsequent analysis by X-ray crystallography.
Figure 1. A flowchart illustrating the key steps in resolving a racemic amine through diastereomeric salt formation and analyzing the resulting crystals using X-ray diffraction.
Conclusion
The analysis of this compound diastereomeric salts is a critical step in many chemical and pharmaceutical processes. While HPLC and NMR are valuable tools for rapid and quantitative assessment of diastereomeric purity, single-crystal X-ray crystallography provides the definitive structural information necessary to understand the underlying principles of chiral recognition. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of these important chemical entities.
References
Spectroscopic methods for determining absolute configuration of 1-phenethylamine derivatives
An essential aspect of stereochemistry in drug development and chemical research is the unambiguous determination of the absolute configuration of chiral molecules. For derivatives of 1-phenethylamine, a common chiral building block and resolving agent, several spectroscopic methods provide powerful tools for this purpose. This guide offers a comparative overview of the primary spectroscopic techniques used: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
Comparison of Spectroscopic Methods
The choice of method for determining the absolute configuration of this compound derivatives often depends on the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions in a chiral molecule. The experimental spectrum is compared with a quantum chemical (DFT) calculated spectrum for a known enantiomer.[1][2] | ~1-10 mg, solution in an IR-transparent solvent (e.g., CDCl₃).[2] | Applicable to a wide range of molecules, including those without a UV chromophore.[2] Rich in structural information.[2] | Requires access to a VCD spectrometer and computational chemistry software. Can be challenging for highly flexible molecules.[1] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions in a chiral molecule with a chromophore. The experimental spectrum is compared with a time-dependent DFT (TDDFT) calculated spectrum.[3][4] | ~0.1-1 mg, solution in a UV-transparent solvent (e.g., methanol). | High sensitivity, requiring small sample amounts. Widely available instrumentation. | Requires a chromophore near the stereocenter. Computational accuracy can be affected by solvent effects and conformational flexibility.[4] |
| Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). The diastereomers exhibit distinct NMR chemical shifts.[5][6] | ~1-5 mg, solution in a deuterated solvent. | Widely available instrumentation. Can be used for determining enantiomeric excess simultaneously.[6] Does not necessarily require computational modeling for empirical methods. | Requires the availability of a suitable chiral auxiliary. Derivatization may be difficult or may alter the original stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.
Vibrational Circular Dichroism (VCD)
-
Sample Preparation : Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.05–0.1 M.[2]
-
Data Acquisition :
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Set the resolution to 4 or 8 cm⁻¹.
-
Collect data for a sufficient duration to achieve a good signal-to-noise ratio (e.g., 1-3 hours).[2]
-
-
Computational Modeling :
-
Perform a conformational search for one enantiomer of the target molecule.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Data Analysis : Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is opposite in sign to the calculated spectrum, the absolute configuration is the opposite of the one calculated.[1][2]
Electronic Circular Dichroism (ECD)
-
Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol) at a concentration of approximately 0.1-0.5 mg/mL.
-
Data Acquisition :
-
Record the ECD and UV-Vis spectra using a CD spectrometer.
-
Scan a wavelength range that covers the electronic transitions of the chromophore (e.g., 200-400 nm).
-
-
Computational Modeling :
-
Perform a conformational analysis as described for VCD.
-
For the low-energy conformers, calculate the electronic transition energies and rotational strengths using Time-Dependent DFT (TDDFT) with an appropriate functional and basis set.
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Data Analysis : Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and calculated Cotton effects.[3]
NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Derivatization :
-
React the (R)- and (S)-enantiomers of the this compound derivative separately with a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomeric amides.
-
-
Sample Preparation : Prepare NMR samples of the resulting diastereomeric amides in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire high-resolution ¹H or ¹⁹F NMR spectra for each diastereomer.[7]
-
Data Analysis :
-
Identify a proton or fluorine signal that shows a clear chemical shift difference between the two diastereomers.
-
By systematically comparing the chemical shifts of the protons in the vicinity of the stereocenter for the (R)- and (S)-MTPA derivatives, the absolute configuration can be deduced based on established empirical models of the anisotropic shielding effects of the phenyl group in the MTPA moiety.[8]
-
Logical Workflow for Absolute Configuration Determination
The general process for determining the absolute configuration using chiroptical spectroscopy in conjunction with theoretical calculations is outlined below.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
Safety Operating Guide
Proper Disposal of 1-Phenethylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-Phenethylamine
This compound is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper management and disposal of this compound waste, in line with established safety protocols. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Precautions
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles with side shields are essential to protect against splashes.[1]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[1]
Hazard Summary and Data Presentation
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed or in contact with with skin, can cause severe skin burns and eye damage, and is a combustible liquid.[2] The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger | |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger | |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | |
| Flammable Liquids | H227: Combustible liquid | Warning |
Experimental Protocols: Spill Management and Decontamination
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area. The following protocol outlines the steps for managing a spill and decontaminating empty containers.
Spill Neutralization and Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.
-
Containment: For liquid spills, contain the material by diking with an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.
-
Absorption: Gently absorb the spilled chemical with an inert material.[5][6]
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
Empty Container Decontamination Protocol:
Original containers of this compound must be decontaminated before disposal.
-
Triple Rinse: Triple-rinse the empty container with a suitable solvent such as ethanol or acetone.[1]
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in a designated hazardous waste container.[1]
-
Container Disposal: After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory waste, in accordance with institutional and local guidelines.[1]
Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process begins with the generation of waste and ends with its removal by a certified disposal service. The following diagram illustrates this logical relationship.
Caption: Logical workflow for the disposal of this compound.
Step-by-Step Disposal Procedure
-
Waste Collection and Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container.[1] Glass containers are generally suitable for organic amines; avoid metal containers.[1]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound".[1]
-
Keep the container tightly sealed when not in use to prevent the release of fumes.[1]
-
-
Storage of Chemical Waste :
-
Arranging for Disposal :
-
Regulatory Compliance :
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[2][7]
-
It is crucial to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7]
-
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Phenethylamine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Phenethylamine, a corrosive and combustible liquid that is harmful if swallowed or in contact with skin.[1][2] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to protect against the specific hazards posed by this chemical.
| Area of Protection | Required PPE | Specifications and Standards |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for operations with a higher risk of splashing.[1][3] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][4][5] |
| Skin Protection | Impervious gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. For extensive handling, flame-resistant and impervious clothing may be required.[3][6][7] | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][4] This is especially important in poorly ventilated areas. | Work should primarily be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] |
Operational Plan: From Handling to Storage
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps for safe operational conduct.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Experimental Protocols: A Step-by-Step Guide
1. Engineering Controls:
-
All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[4][7]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][8]
2. Handling Procedures:
-
Before use, wash hands thoroughly. Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.[5]
-
This compound is a combustible liquid; therefore, keep it away from heat, sparks, and open flames.[4][5]
3. First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[1][5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[1][4]
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of this compound and its containers is a critical final step to ensure safety and environmental compliance.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[1][8]
2. Disposal of Unused Product:
-
Dispose of contents and container to an approved waste disposal plant.[1][4]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
3. Container Disposal:
-
Do not reuse empty containers as they may retain product residue.[1][5]
-
Dispose of empty containers as unused product in accordance with all federal, state, and local regulations.[1]
4. Spill Cleanup:
-
For small spills, absorb with an inert material such as dry sand or earth and place it into a chemical waste container.[5][8]
-
Ensure adequate ventilation during cleanup and use appropriate PPE.[5]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. (R)-(+)-1-Phenylethylamine(3886-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
